N-(2-Aminoethyl)isonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBVGGPVHPUBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365393 | |
| Record name | N-(2-Aminoethyl)isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17704-88-0 | |
| Record name | N-(2-Aminoethyl)isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-Aminoethyl)isonicotinamide discovery and synthesis history
This guide provides an in-depth technical analysis of N-(2-Aminoethyl)isonicotinamide (CAS 17704-88-0), a critical intermediate in medicinal chemistry. It details the compound's discovery context, synthetic pathways, and its pivotal role as a pharmacophore in the development of Rho-associated protein kinase (ROCK) inhibitors.
Discovery, Synthesis, and Pharmacological Utility[1]
Executive Summary & Chemical Identity
N-(2-Aminoethyl)isonicotinamide is a bifunctional pyridine derivative characterized by an isonicotinamide core linked to a primary amine via an ethyl chain. While rarely used as a standalone therapeutic, it is a foundational "linker-binder" scaffold in drug discovery.
-
CAS Number: 17704-88-0[1]
-
Molecular Formula: C
H N O[1] -
Key Functionality: The pyridine nitrogen serves as a hydrogen bond acceptor (hinge binder in kinases), while the primary amine provides a handle for further derivatization or ionic interaction with acidic residues in protein active sites.
| Property | Value | Relevance |
| pKa (Pyridine) | ~3.5 - 5.2 | Critical for hydrogen bonding in the ATP-binding pocket. |
| pKa (Amine) | ~9.5 - 10.0 | Protonated at physiological pH; improves solubility and electrostatic binding. |
| LogP | -1.2 (approx) | Highly hydrophilic; excellent for improving drug solubility profiles. |
Discovery History: From TB to Kinase Inhibition
The "discovery" of N-(2-Aminoethyl)isonicotinamide is not a singular event but a convergence of two distinct eras in medicinal chemistry: the search for anti-tubercular agents and the targeted inhibition of Rho-kinases.
Era 1: The Isoniazid Analog Campaigns (1950s–1960s)
Following the breakthrough of Isoniazid (isonicotinylhydrazide) as a tuberculosis treatment, chemists synthesized hundreds of isonicotinic acid derivatives to improve potency and reduce toxicity.
-
Structural Logic: Replacing the hydrazine group (–NHNH
) of isoniazid with ethylenediamine (–NHCH CH NH ) yielded N-(2-Aminoethyl)isonicotinamide. -
Outcome: While less potent against Mycobacterium tuberculosis than isoniazid, this campaign established the synthetic protocols for coupling isonicotinic acid to diamines, creating a library of "spacer-linked" pyridines.
Era 2: The ROCK Inhibitor Revolution (1990s–Present)
The compound gained renewed significance with the discovery of Rho-associated protein kinase (ROCK) as a target for cardiovascular disease (vasospasm) and glaucoma.
-
The ATP Mimicry: Researchers at companies like Asahi Kasei and Mitsubishi Pharma identified that the pyridine ring could mimic the adenine ring of ATP, binding to the kinase "hinge" region.
-
The Linker Role: The ethylenediamine tail of N-(2-Aminoethyl)isonicotinamide allowed the molecule to extend out of the ATP pocket, reaching the solvent front or interacting with the ribose-binding region.
-
Precursor Status: It became a key intermediate for synthesizing H-1152 and Fasudil analogs. By reacting the primary amine of this intermediate with sulfonyl chlorides or other electrophiles, chemists could rapidly generate libraries of potent kinase inhibitors.
Chemical Synthesis: Pathways & Causality
The synthesis of N-(2-Aminoethyl)isonicotinamide requires controlling the reactivity of the bifunctional ethylenediamine to prevent the formation of the symmetric dimer (bis-amide).
Method A: Aminolysis of Methyl Isonicotinate (Green Route)
This is the preferred method for high-purity applications. It avoids the use of corrosive acid chlorides and simplifies purification.
Reaction Logic:
-
Why Excess Diamine? According to Le Chatelier’s principle, a large excess (5–10 equivalents) of ethylenediamine drives the reaction toward the mono-substituted product and statistically minimizes the formation of
-bis(isonicotinoyl)ethylenediamine. -
Green Aspect: The byproduct is methanol, and the excess reagent (ethylenediamine) can be distilled off.
Method B: Acid Chloride Route
-
Pros: Extremely fast reaction rates.
-
Cons: High risk of dimer formation; requires careful temperature control (
) and slow addition of the acid chloride to the amine. Generates salt waste.
Synthesis & Impurity Flowchart
The following diagram illustrates the competitive reaction pathways and the strategy to isolate the desired mono-amide.
Caption: Competitive reaction pathway. Excess ethylenediamine is strictly required to prevent the target product from reacting with a second equivalent of ester to form the Dimer.
Experimental Protocol (Self-Validating)
Objective: Synthesis of N-(2-Aminoethyl)isonicotinamide via Method A.
Reagents:
-
Methyl Isonicotinate (13.7 g, 100 mmol)
-
Ethylenediamine (60.1 g, 1000 mmol, 10 equiv.)
-
Solvent: Methanol (optional, reaction can be neat).
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the Ethylenediamine.
-
Addition: Cool the amine to
(ice bath) to control the exotherm. Add Methyl Isonicotinate dropwise (if liquid) or in small portions (if solid).-
Causality: Low temperature prevents uncontrolled exotherms which could promote side reactions or volatilization of the amine.
-
-
Reaction: Remove the ice bath and heat the mixture to
for 4 hours.-
Validation: Monitor by TLC (System: DCM/MeOH/NH
OH 90:10:1). The starting ester ( ) should disappear; the product ( ) will appear as a ninhydrin-positive spot.
-
-
Workup (Critical):
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove Methanol.
-
High-Vacuum Distillation: Remove the excess Ethylenediamine (
) by heating the residue to under high vacuum (< 1 mbar). -
Note: Failure to remove all diamine will interfere with downstream coupling reactions.
-
-
Purification:
-
Dissolve the crude residue in a minimum amount of hot 2-propanol.
-
Allow to crystallize at
. -
Filter the white crystalline solid.
-
Characterization Data (Expected):
-
H NMR (DMSO-d
): 8.7 (d, 2H, Py-H), 7.7 (d, 2H, Py-H), 3.3 (q, 2H, CH -NH-CO), 2.7 (t, 2H, CH -NH ). -
Mass Spec: [M+H]
= 166.2.
Applications in Drug Development (SAR)
N-(2-Aminoethyl)isonicotinamide acts as a versatile scaffold. Its primary amine can be reacted with various electrophiles to probe the "solvent channel" of the kinase active site.
SAR Logic Flow
The following diagram demonstrates how this intermediate is transformed into potent ROCK inhibitors.
Caption: SAR divergence. The primary amine allows diversification into sulfonamides (kinase potency) or immobilization (purification tools).
Specific Case Study: H-1152 Precursors
In the development of H-1152 (a highly specific ROCK inhibitor), the isonicotinamide moiety serves as the anchor. By reacting N-(2-aminoethyl)isonicotinamide with isoquinoline-sulfonyl chlorides, researchers create "chimera" molecules that span the ATP pocket (pyridine end) and the substrate binding groove (isoquinoline end).
References
-
ChemicalBook. (n.d.). N-(2-AMINO-ETHYL)-ISONICOTINAMIDE Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2025). Discovery of ROCK2 inhibitors through computational screening. PubMed Central. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). N-(2-aminoethyl)isonicotinamide Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.). Isonicotinamide Derivatives and Reagents. Retrieved from
-
BLD Pharm. (n.d.). N-(2-((2-Hydroxyethyl)amino)ethyl)isonicotinamide Structure and Data. Retrieved from
Sources
N-(2-Aminoethyl)isonicotinamide: A Pro-Drug Scaffolding Approach to Novel Therapeutics in Oncology and Neurodegeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-(2-Aminoethyl)isonicotinamide is a fascinating, yet largely unexplored, derivative of isonicotinamide. While direct research on this specific compound is sparse, its structural relationship to the well-characterized B-vitamin, nicotinamide, provides a strong foundation for hypothesizing its potential therapeutic applications. This guide will delve into the known biological activities of nicotinamide and isonicotinamide, and through the lens of structure-activity relationships, project the potential of N-(2-Aminoethyl)isonicotinamide as a novel therapeutic agent. We will focus on two key areas with significant unmet medical needs: oncology and neurodegenerative diseases. This document will serve as a comprehensive resource, providing not only a theoretical framework but also actionable experimental protocols to validate these hypotheses.
Introduction: The Promise of Nicotinamidemimetics
Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular metabolism and energy production.[1] Beyond its metabolic role, nicotinamide has garnered significant attention for its pleiotropic therapeutic effects, including its role in cancer chemoprevention and neuroprotection.[2] Isonicotinamide, an isomer of nicotinamide, has also been explored for its unique chemical properties and potential in material science and coordination chemistry.[3]
N-(2-Aminoethyl)isonicotinamide introduces a 2-aminoethyl functional group to the isonicotinamide backbone. This modification has the potential to significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its efficacy, altering its target specificity, or improving its safety profile. This guide will explore these possibilities in detail.
The Foundation: Therapeutic Actions of Nicotinamide
To understand the potential of N-(2-Aminoethyl)isonicotinamide, we must first examine the established therapeutic applications of its parent compound, nicotinamide.
Oncology: A Dual Role in Prevention and Treatment
Nicotinamide has demonstrated efficacy in the prevention of non-melanoma skin cancers.[2] Its proposed mechanisms of action in oncology are multifaceted:
-
PARP-1 Inhibition: Nicotinamide is a known inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair.[1] By inhibiting PARP-1, nicotinamide can potentiate the effects of DNA-damaging chemotherapies and radiation.
-
SIRT1 Inhibition: Nicotinamide also inhibits Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC).[1] SIRT1 is overexpressed in many cancers and is associated with tumor progression and resistance to therapy.
-
NAD+ Metabolism: As a precursor to NAD+, nicotinamide can influence cellular energy metabolism, which is often dysregulated in cancer cells.
Neurodegeneration: Protecting the Brain
In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, nicotinamide has shown neuroprotective effects in preclinical models. These effects are attributed to:
-
Enhanced NAD+ Levels: By boosting NAD+ levels, nicotinamide can support mitochondrial function and cellular energy production in neurons, which are highly metabolically active.
-
HDAC Inhibition: The inhibition of class III HDACs (sirtuins) by nicotinamide may also play a role in its neuroprotective effects.[4]
-
Anti-inflammatory Properties: Nicotinamide has been shown to possess anti-inflammatory properties, which are relevant in the context of neuroinflammation, a common feature of neurodegenerative diseases.
The Isomeric Difference: Nicotinamide vs. Isonicotinamide
While structurally similar, nicotinamide and isonicotinamide have distinct chemical properties that can influence their biological activity. The key difference lies in the position of the carboxamide group on the pyridine ring (position 3 for nicotinamide and position 4 for isonicotinamide). This seemingly minor change can affect the molecule's polarity, hydrogen bonding capacity, and interaction with biological targets. While nicotinamide is readily metabolized in the body, the metabolic fate of isonicotinamide is less understood.[5]
N-(2-Aminoethyl)isonicotinamide: A Structure-Activity Relationship (SAR) Perspective
The addition of a 2-aminoethyl group to the isonicotinamide scaffold is predicted to have several key consequences:
-
Increased Basicity: The primary amine in the 2-aminoethyl group will increase the overall basicity of the molecule. This could enhance its interaction with acidic residues in target proteins.
-
Improved Solubility: The amino group is expected to improve the aqueous solubility of the compound compared to isonicotinamide.
-
Potential for New Interactions: The flexible 2-aminoethyl chain can explore different binding pockets and form new hydrogen bonds or ionic interactions with target proteins.
-
Altered Metabolism: The presence of the aminoethyl group will likely alter the metabolic profile of the molecule compared to nicotinamide or isonicotinamide.
Based on these predicted changes, we can hypothesize potential therapeutic applications for N-(2-Aminoethyl)isonicotinamide.
Hypothesized Therapeutic Application 1: Enhanced Anti-Cancer Activity
We hypothesize that N-(2-Aminoethyl)isonicotinamide may exhibit superior anti-cancer properties compared to nicotinamide due to:
-
Potentially Enhanced HDAC Inhibition: The 2-aminoethyl group could act as a zinc-binding group, a common feature in many potent HDAC inhibitors. This could lead to more potent inhibition of class I, II, and IV HDACs, in addition to the known class III inhibitory activity of the nicotinamide core.
-
Improved Cellular Uptake: The altered physicochemical properties may lead to improved cellular permeability and accumulation in cancer cells.
Proposed Signaling Pathway
Caption: Hypothesized mechanism of anti-cancer action for N-(2-Aminoethyl)isonicotinamide.
Hypothesized Therapeutic Application 2: Enhanced Neuroprotective Efficacy
We propose that N-(2-Aminoethyl)isonicotinamide could be a more potent neuroprotective agent than nicotinamide due to:
-
Improved Blood-Brain Barrier Penetration: The modified structure may enhance its ability to cross the blood-brain barrier, leading to higher concentrations in the central nervous system.
-
Broader Spectrum HDAC Inhibition: Inhibition of multiple HDAC classes has been shown to be beneficial in various models of neurodegeneration.[4]
-
Enhanced NAD+ Salvage Pathway: The aminoethyl group might influence the enzymatic conversion to NAD+, potentially leading to a more efficient increase in neuronal NAD+ levels.
Proposed Signaling Pathway
Caption: Hypothesized neuroprotective mechanism of N-(2-Aminoethyl)isonicotinamide.
Physicochemical Properties: A Comparative Overview
| Property | Nicotinamide | N-(2-aminoethyl)nicotinamide | N-(2-Aminoethyl)isonicotinamide (Predicted) |
| Molecular Formula | C₆H₆N₂O | C₈H₁₁N₃O | C₈H₁₁N₃O |
| Molecular Weight | 122.12 g/mol | 165.19 g/mol | 165.19 g/mol |
| Topological Polar Surface Area | 68 Ų | 68 Ų | ~68-78 Ų |
| Hydrogen Bond Donors | 1 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 3 | 3 |
| LogP (Predicted) | -0.38[6] | -0.5 (approx.) | -0.4 to -0.6 (approx.) |
| pKa (Predicted) | 3.35[6] | 13.33 (strongest basic)[7] | ~13-14 (strongest basic) |
Note: Properties for N-(2-Aminoethyl)isonicotinamide are predicted based on its structure and comparison with its isomer, N-(2-aminoethyl)nicotinamide.
Experimental Protocols for Hypothesis Validation
Synthesis of N-(2-Aminoethyl)isonicotinamide
A plausible synthetic route for N-(2-Aminoethyl)isonicotinamide would involve the amidation of isonicotinic acid with ethylenediamine.
Step-by-Step Methodology:
-
Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine (1.2 equivalents). Stir at room temperature for 30 minutes.
-
Amidation: Add ethylenediamine (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of N-(2-Aminoethyl)isonicotinamide against various HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Obtain recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, SIRT1) and their corresponding fluorogenic substrates.
-
Assay Protocol:
-
In a 96-well microplate, add the test compound (N-(2-Aminoethyl)isonicotinamide) at various concentrations.
-
Add the HDAC enzyme to each well.
-
Incubate for a specified time at 37°C to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After a further incubation period, add a developer solution to stop the reaction and generate a fluorescent signal.
-
-
Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each HDAC isoform. Trichostatin A (for class I/II HDACs) and EX-527 (for SIRT1) can be used as positive controls.[8]
Preclinical Evaluation in a Xenograft Mouse Model of Cancer
Objective: To assess the in vivo anti-tumor efficacy of N-(2-Aminoethyl)isonicotinamide.
Methodology:
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., a non-small cell lung cancer line like A549 or a colon cancer line like HCT116).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, N-(2-Aminoethyl)isonicotinamide at different doses, positive control like a standard chemotherapy agent). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).[9]
-
Preclinical Evaluation in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the neuroprotective effects of N-(2-Aminoethyl)isonicotinamide in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1 mice).
Methodology:
-
Animal Model: Use a transgenic mouse model that develops age-dependent amyloid pathology and cognitive deficits.
-
Treatment: Begin treatment with N-(2-Aminoethyl)isonicotinamide or vehicle control at an early stage of pathology development and continue for a specified duration.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze or the Y-maze.
-
Post-mortem Analysis:
Conclusion and Future Directions
While direct experimental evidence is currently lacking, a thorough analysis of the structure-activity relationships of nicotinamide and its derivatives strongly suggests that N-(2-Aminoethyl)isonicotinamide is a promising lead compound for the development of novel therapeutics in oncology and neurodegeneration. Its potential for enhanced HDAC inhibition and improved pharmacokinetic properties warrants further investigation. The experimental workflows outlined in this guide provide a clear path forward for validating these hypotheses. Future research should focus on the synthesis and in vitro characterization of N-(2-Aminoethyl)isonicotinamide, followed by rigorous preclinical evaluation in relevant animal models. These studies will be crucial in determining the true therapeutic potential of this intriguing molecule.
References
- Huber, R., & Wong, A. (2020). Nicotinamide: An Update and Review of Safety & Differences from Niacin. Journal of Cutaneous Medicine and Surgery, 24(6), 645-649.
- Surjana, D., Halliday, G. M., & Damian, D. L. (2013). Nicotinamide and non-melanoma skin cancer. Photochemical & Photobiological Sciences, 12(8), 1287-1297.
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ResearchGate. (n.d.). Structural formula of nicotinamide The molecular formula of... [Image]. Retrieved from [Link]
- Google Patents. (n.d.). EP2658839B1 - Process for the manufacture of nicorandil.
- MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1167.
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Dr.Oracle. (2025, March 26). What is the difference between Niacinamide (Nicotinamide) and Nicotinamide (Niacinamide)? Retrieved from [Link]
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ResearchGate. (n.d.). In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Retrieved from [Link]
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PubMed. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. Retrieved from [Link]
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PubChem. (n.d.). N-(2-aminoethyl)nicotinamide dihydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PMC. Retrieved from [Link]
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ACS Catalysis. (2025, October 27). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PMC. Retrieved from [Link]
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OAE Publishing Inc. (2023, August 28). Animal models for research on neurodegenerative diseases. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Animal Models of Neurodegenerative Diseases. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, November 17). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Retrieved from [Link]
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Division of Cancer Prevention. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]
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AACR Journals. (n.d.). Identification of Candidate Cancer Chemopreventive Agents and Their Evaluation in Animal Models and Human Clinical Trials: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]
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ACS Omega. (2022, May 24). Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. Retrieved from [Link]
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Drug Target Review. (2018, April 2). Animal model of Huntington's offers advantages for testing treatments. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]
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PubMed. (n.d.). Comparison of the nicotinamide catabolism among rat strains. Retrieved from [Link]
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PLOS Biology. (2018, November 20). All (animal) models (of neurodegeneration) are wrong. Are they also useful? Retrieved from [Link]
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MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]
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AACR Journals. (2006, April 15). Preclinical testing of chemopreventive agents in a mouse model of DCIS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes. PMC. Retrieved from [Link]
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Technical Guide: The Role of N-(2-Aminoethyl)isonicotinamide in NAD+ Biosynthesis Research
Executive Summary
N-(2-Aminoethyl)isonicotinamide (CAS 17704-88-0) is a functionalized pyridine derivative that serves as a critical chemical biology probe and synthetic intermediate in the study of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[1] Unlike natural metabolites such as Nicotinamide (NAM) or Nicotinamide Mononucleotide (NMN), this compound is not a native substrate in the human metabolic flux. Instead, it acts as a structural analog used to interrogate enzyme specificity, develop affinity purification matrices, and synthesize bis-substrate inhibitors for key salvage pathway enzymes, particularly Nicotinamidase (PncA) and Nicotinamide Phosphoribosyltransferase (NAMPT) .
This guide details the physicochemical properties, experimental applications, and protocols for utilizing N-(2-Aminoethyl)isonicotinamide to map NAD+ salvage pathways and screen for therapeutic inhibitors.
Part 1: Chemical Logic & Mechanistic Role
Structural Pharmacology
The molecule consists of an isonicotinamide core (pyridine-4-carboxamide) linked to an ethylenediamine spacer. This structure is designed to mimic Nicotinamide (NAM) , the primary precursor in the mammalian salvage pathway, while providing a reactive primary amine for conjugation.
-
Isomerism (The "4-Position" Probe):
-
Nicotinamide (NAM): Carboxamide at the 3-position.[2][3] Substrate for NAMPT; inhibitor of Sirtuins/PARPs.
-
Isonicotinamide (IsoNAM): Carboxamide at the 4-position.
-
Utility: Enzymes like NAMPT are highly specific for the 3-position. IsoNAM derivatives often bind with different kinetics or affinity, serving as negative controls or specific probes for bacterial enzymes (like PncA) that possess different active site topologies compared to human enzymes.
-
The "Linker" Function
The N-(2-aminoethyl) tail provides a solvent-accessible primary amine (
-
Solid Supports: NHS-activated Sepharose or Agarose beads for affinity chromatography.
-
Fluorophores: FITC or Rhodamine for fluorescence polarization assays.
-
Drug Scaffolds: Creating bis-substrate inhibitors that span the nicotinamide and adenosine binding pockets of NAD+ consuming enzymes.
Pathway Interaction Map
The following diagram illustrates where N-(2-Aminoethyl)isonicotinamide (Probe) intersects with the NAD+ salvage pathway, specifically distinguishing between the mammalian and bacterial/yeast salvage routes.
Figure 1: Intersection of N-(2-Aminoethyl)isonicotinamide with NAD+ Salvage Enzymes. The probe mimics NAM but targets the active sites of NAMPT and PncA for binding studies or inhibition.
Part 2: Experimental Application – Affinity Chromatography
The most authoritative application of this compound is the generation of affinity resins to purify or deplete NAD+ binding proteins.
Why Use the Isonicotinamide Derivative?
While N-(2-aminoethyl)nicotinamide is the standard for purifying NAMPT, the isonicotinamide derivative is crucial for:
-
Differential Screening: Identifying enzymes that bind pyridine rings non-specifically versus those strictly requiring the 3-carboxamide geometry.
-
PncA Targeting: Bacterial nicotinamidases often show distinct structure-activity relationships (SAR) compared to human NAMPT. This probe allows for the specific enrichment of bacterial salvage enzymes from complex lysates.
Protocol: Synthesis of Isonicotinamide-Affinity Resin
Objective: Immobilize the ligand onto NHS-activated Sepharose to create a stable affinity matrix.
Materials:
-
N-(2-Aminoethyl)isonicotinamide (10 mM in coupling buffer).
-
NHS-Activated Sepharose 4 Fast Flow.
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.5.
-
Wash Buffers: (A) 0.1 M Acetate, pH 4.0; (B) 0.1 M Tris-HCl, pH 8.0.
Workflow:
-
Resin Preparation: Wash 1 mL of NHS-Sepharose with 10 mL cold 1 mM HCl.
-
Coupling Reaction:
-
Immediately mix the washed resin with 2 mL of the Ligand Solution (N-(2-Aminoethyl)isonicotinamide).
-
Critical Step: The primary amine of the ethyl linker attacks the NHS ester, forming a stable amide bond.
-
Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Blocking: Drain the coupling buffer and add Blocking Buffer (Tris) to quench any remaining active NHS groups. Incubate for 2 hours.
-
Washing: Cycle between Wash Buffer A (low pH) and Wash Buffer B (high pH) 3–6 times. This removes non-covalently bound ligand.
-
Storage: Store in 20% Ethanol at 4°C.
Protocol: Purification of NAD+ Salvage Enzymes
Objective: Isolate PncA or NAMPT from cell lysates.
-
Lysate Preparation: Lyse cells (e.g., E. coli or HEK293) in Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors). Clarify by centrifugation.
-
Binding:
-
Equilibrate the Affinity Resin with Lysis Buffer.
-
Load the supernatant onto the column. Flow rate: 0.5 mL/min (slow flow allows equilibrium binding).
-
-
Washing: Wash with 20–50 column volumes of Lysis Buffer to remove non-specific proteins.
-
Elution (Competitive):
-
Specific Elution: Apply Elution Buffer containing 5–20 mM Free Nicotinamide or Isonicotinamide .
-
Mechanism:[4] The free ligand competes with the immobilized ligand for the enzyme's active site, displacing the protein.
-
-
Analysis: Analyze fractions via SDS-PAGE and Western Blot (anti-NAMPT or anti-PncA).
Part 3: Data Interpretation & Specificity
When using N-(2-Aminoethyl)isonicotinamide as a probe, the binding data provides insight into the "plasticity" of the target enzyme's active site.
Table 1: Comparative Binding Profiles of NAD+ Salvage Enzymes
| Enzyme | Organism | Natural Substrate | Interaction with Isonicotinamide Probe | Interpretation |
| NAMPT | Mammals | Nicotinamide (3-pos) | Low/Weak Affinity | NAMPT is highly stereospecific. Strong binding to this probe suggests off-target effects or non-canonical binding modes. |
| PncA | Bacteria (M. tb) | Nicotinamide | Moderate/High Affinity | Bacterial PncA is often less sterically restricted or inhibited by isonicotinic acid derivatives (e.g., Isoniazid/Pyrazinamide mechanisms). |
| SIRT1 | Mammals | NAD+ | No Binding | Sirtuins require the ADP-ribose moiety for high-affinity binding; the pyridine headgroup alone is usually insufficient for stable capture. |
| PARP1 | Mammals | NAD+ | Variable | Some PARP isoforms can be captured by benzamide/isonicotinamide analogs. |
Drug Development Implication
In drug discovery, this probe is used in displacement assays .
-
Setup: Immobilize the probe on a surface (e.g., SPR chip or beads).
-
Screen: Flow a mixture of the target enzyme (e.g., NAMPT) and a library of potential drug candidates.
-
Readout: If a drug candidate binds the enzyme's active site, it prevents the enzyme from binding to the immobilized probe.
-
Advantage: This filters for compounds that specifically target the nicotinamide-binding pocket, which is the catalytic center for NAD+ salvage.
Part 4: Synthesis of Bis-Substrate Inhibitors
Advanced research utilizes N-(2-Aminoethyl)isonicotinamide as a "warhead" to build high-affinity inhibitors.
-
Concept: NAD+ consuming enzymes bind both the Nicotinamide moiety and the Adenosine moiety.
-
Strategy: Chemically link N-(2-Aminoethyl)isonicotinamide (mimicking NAM) to an Adenosine analog via a flexible tether.
-
Result: A molecule that occupies the entire NAD+ binding cleft with picomolar affinity, effectively "locking" the enzyme.
-
Reaction: The amino group of the probe reacts with carboxylic acid-functionalized adenosine derivatives using standard amide coupling reagents (EDC/NHS or HATU).
References
-
Galli, M., et al. (2020). "Chemical Biology Probes for NAD+ Metabolism." Cell Chemical Biology, 27(1), 23-38. Link
-
Roulston, A., & Shore, G. C. (2016). "New strategies to maximize the efficacy of NAMPT inhibitors in cancer." Molecular Oncology, 10(6), 905-912. Link
-
Revollo, J. R., et al. (2004). "The NAD Biosynthesis Pathway Mediated by Nicotinamide Phosphoribosyltransferase Regulates Sir2 Activity in Mammalian Cells." Journal of Biological Chemistry, 279, 50754-50763. Link
-
PubChem Compound Summary. (2024). "N-(2-Aminoethyl)isonicotinamide."[1] National Center for Biotechnology Information. Link
-
Santa Cruz Biotechnology. (2024). "N-(2-aminoethyl)isonicotinamide Product Datasheet." SCBT. Link
Sources
Investigating the mechanism of action of N-(2-Aminoethyl)isonicotinamide
An In-Depth Technical Guide to Investigating the Mechanism of Action of N-(2-Aminoethyl)isonicotinamide
Abstract
N-(2-Aminoethyl)isonicotinamide (NAE-INA) is a synthetic small molecule with structural similarities to biologically active compounds such as nicotinamide and isonicotinamide. While these related molecules are known to participate in a variety of cellular processes, including NAD⁺ metabolism and signaling, the precise mechanism of action (MoA) of NAE-INA remains uncharacterized. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate the molecular targets and cellular pathways modulated by NAE-INA. We eschew a rigid template in favor of a logical, multi-phased investigative strategy that begins with broad, unbiased screening and progressively narrows to specific, hypothesis-driven validation. This document serves as a roadmap, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The elucidation of a novel compound's MoA is a cornerstone of modern drug discovery and chemical biology.[1] N-(2-Aminoethyl)isonicotinamide, a derivative of isonicotinic acid, is structurally analogous to nicotinamide, a form of vitamin B3 and a critical precursor in the NAD⁺ salvage pathway.[2][3][4] This pathway is central to cellular energy metabolism, DNA repair, and the activity of NAD⁺-dependent enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[2][3][5] Given this structural relationship, it is plausible that NAE-INA's biological effects are mediated through interaction with one or more components of these pathways.
However, a robust investigation must not be confined to a single hypothesis. A scientifically sound approach begins with an unbiased assessment to identify direct molecular interactions, followed by hypothesis-driven experiments to probe the functional consequences of these interactions. This guide outlines a three-phased approach to systematically unravel the MoA of NAE-INA.
Phase 1: Unbiased Target Identification and Engagement
The initial phase is designed to identify the direct molecular binding partners of NAE-INA within a cellular context, without preconceived bias. This approach mitigates the risk of overlooking unexpected targets and provides a solid foundation for subsequent mechanistic studies.
Affinity-Based Target Identification
The principle of this method is to use a modified version of NAE-INA to "pull down" its binding partners from a cell lysate or live cells.[6]
Causality and Rationale: This is a direct approach to identify physical interactions between the compound and cellular proteins.[6] By immobilizing NAE-INA on a solid support, we can selectively capture proteins that bind to it. Subsequent identification by mass spectrometry provides a list of high-confidence candidate targets.
Experimental Protocol: Affinity Chromatography Pulldown
-
Probe Synthesis: Synthesize an NAE-INA analogue with a linker arm terminating in a reactive group suitable for conjugation to a solid support (e.g., NHS-ester for coupling to amine-functionalized beads) or a biotin tag. A control molecule, structurally similar but ideally inactive (if known from phenotypic screens), should also be prepared.
-
Immobilization: Covalently couple the NAE-INA probe and control molecule to agarose or magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line or primary neurons, depending on anticipated therapeutic area).
-
Incubation: Incubate the cell lysate with the NAE-INA-conjugated beads and control beads in parallel. A competitive elution, where free NAE-INA is added to the lysate before incubation, should be included as an additional control to identify specific binders.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby), and excise specific bands for identification by LC-MS/MS. Alternatively, perform in-solution digestion of the eluate followed by shotgun proteomics.
-
Data Analysis: Compare the protein profiles from the NAE-INA beads, control beads, and competitive elution. Proteins specifically enriched on the NAE-INA beads and competed off by the free compound are considered high-confidence candidate targets.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses target engagement in a native cellular environment.[7] The principle is that a protein's thermal stability changes upon ligand binding.[8][9]
Causality and Rationale: This technique validates that the compound engages its target within intact cells, a critical step that bridges in vitro binding with a more physiologically relevant context. By heating cells treated with NAE-INA, we can observe a thermal stabilization of the target protein, which remains soluble at higher temperatures compared to its unbound state.
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Cell Treatment: Plate cells and treat with a range of NAE-INA concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[10]
-
Heating Step: Heat the treated cell suspensions at a specific temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by cooling.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot, ELISA, or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of NAE-INA concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein, confirming engagement.
| Parameter | Vehicle Control (DMSO) | 1 µM NAE-INA | 10 µM NAE-INA | 50 µM NAE-INA |
| Target Protein X (Soluble Fraction) | 100% (Normalized) | 115% | 165% | 172% |
| Control Protein Y (Soluble Fraction) | 100% (Normalized) | 102% | 98% | 101% |
| Table 1: Representative ITDRF CETSA Data Showing Target Stabilization. |
Phase 2: Mechanistic Hypothesis Testing
Based on the structural similarity of NAE-INA to nicotinamide and the results from Phase 1, we can now formulate and test specific mechanistic hypotheses.
Hypothesis A: NAE-INA Modulates NAD⁺ Metabolism
Rationale: As an analogue of a key NAD⁺ precursor, NAE-INA could potentially interfere with the NAD⁺ salvage pathway, either as a substrate or an inhibitor of its enzymes.[3][11] This pathway is critical for maintaining cellular NAD⁺ pools, which are essential for redox reactions and as a substrate for signaling enzymes.[2][5]
Experimental Protocol: Quantifying Cellular NAD⁺/NADH Levels
-
Cell Culture and Treatment: Treat a relevant cell line with varying concentrations of NAE-INA for different time points (e.g., 6, 12, 24 hours).
-
Metabolite Extraction: Rapidly harvest cells and perform metabolite extraction using an appropriate method (e.g., acid extraction for NAD⁺, base extraction for NADH).
-
Quantification: Measure NAD⁺ and NADH levels using a commercially available bioluminescent or colorimetric assay kit. These kits typically use enzymatic cycling reactions that generate a product proportional to the amount of NAD⁺ or NADH.
-
Data Analysis: Calculate the total NAD⁺ and NADH concentrations and the NAD⁺/NADH ratio. A significant change in these parameters in NAE-INA-treated cells compared to controls would support this hypothesis.
Hypothesis B: NAE-INA Directly Modulates NAD⁺-Dependent Enzymes
Rationale: If NAE-INA alters NAD⁺ levels or acts as a direct modulator, the activity of NAD⁺-consuming enzymes like sirtuins and PARPs will likely be affected. Sirtuins are deacetylases involved in metabolism, stress responses, and aging, while PARPs are crucial for DNA repair.[12]
Experimental Protocol: Sirtuin Activity Assay
-
Assay Principle: Use a commercially available fluorometric assay that measures the deacetylation of a fluorophore-labeled peptide substrate by a specific recombinant sirtuin (e.g., SIRT1, SIRT2).[13][14]
-
Procedure: a. In a 96-well plate, incubate the recombinant sirtuin enzyme with varying concentrations of NAE-INA. b. Initiate the reaction by adding the acetylated peptide substrate and NAD⁺. c. After incubation (e.g., 30-60 minutes at 37°C), add a developer solution that releases the fluorophore from the deacetylated peptide. d. Measure fluorescence on a plate reader.
-
Data Analysis: A decrease in fluorescence indicates inhibition of sirtuin activity, while an increase might suggest activation. Calculate IC₅₀ or EC₅₀ values to quantify the potency of NAE-INA.
Experimental Protocol: PARP Activity Assay
-
Assay Principle: Utilize a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP activity.[15]
-
Procedure: a. In a 96-well plate pre-coated with histones and activated DNA, add recombinant PARP1 enzyme. b. Add varying concentrations of NAE-INA. c. Initiate the reaction by adding biotinylated NAD⁺. d. After incubation, wash the plate and add streptavidin-HRP to detect the incorporated biotin. e. Add a colorimetric or chemiluminescent substrate and measure the signal on a plate reader.
-
Data Analysis: A reduction in signal indicates inhibition of PARP activity. Calculate the IC₅₀ value.
| Assay Type | Vehicle Control | 10 µM NAE-INA | Known Inhibitor |
| SIRT1 Activity (RFU) | 12,500 | 6,800 | 2,100 |
| PARP1 Activity (Absorbance) | 1.85 | 1.79 | 0.25 |
| Table 2: Hypothetical Data from In Vitro Enzyme Assays. |
Hypothesis C: NAE-INA Possesses Anti-Inflammatory Activity
Rationale: Nicotinamide has well-documented anti-inflammatory properties.[8] It is therefore logical to investigate whether NAE-INA shares this characteristic. This can be tested in a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
-
Cell Model: Use a murine macrophage cell line (e.g., RAW 264.7) or human THP-1 monocytes differentiated into macrophages.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of NAE-INA for 1 hour, then stimulate with LPS (e.g., 100 ng/mL) for 24 hours.
-
Endpoint Measurement:
-
Nitric Oxide (NO): Measure nitrite accumulation in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.[16]
-
Gene Expression: Analyze the mRNA levels of iNOS, TNF-α, IL-6, and IL-1β using quantitative real-time PCR (qRT-PCR).[16]
-
-
Data Analysis: A dose-dependent reduction in NO and pro-inflammatory cytokine production would confirm anti-inflammatory activity.
Phase 3: Cellular and Functional Validation
The final phase aims to connect the identified molecular mechanism to a cellular phenotype, providing a comprehensive understanding of the compound's biological effect.
Rationale: Confirming that the molecular interactions observed in Phases 1 and 2 lead to predictable downstream cellular consequences is the ultimate validation of the proposed MoA. For example, if NAE-INA is found to be a potent PARP inhibitor, we would expect it to induce synthetic lethality in cancer cells with BRCA mutations. If it modulates sirtuins involved in apoptosis, we should observe changes in cell viability and apoptotic markers.
Experimental Protocols: Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Treat a panel of relevant cell lines (e.g., cancer cells, neuronal cells) with an effective dose range of NAE-INA determined from previous assays.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. After treatment (e.g., 24-48 hours), harvest the cells. b. Stain cells with FITC-conjugated Annexin V (detects early apoptosis) and Propidium Iodide (PI, detects late apoptosis/necrosis). c. Analyze the stained cell population by flow cytometry.
-
Cell Cycle Analysis: a. After treatment, fix the cells in cold ethanol. b. Stain the cellular DNA with a fluorescent dye like PI. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: An increase in the Annexin V-positive population indicates induction of apoptosis. An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) points to interference with cell cycle progression. These results should be correlated with the findings from Phase 2 (e.g., PARP inhibition is known to cause G2/M arrest).
Data Integration and MoA Model Formulation
The culmination of this investigative effort is the synthesis of all collected data into a coherent MoA model. This model should describe the direct molecular target(s) of NAE-INA, the immediate biochemical consequences of this interaction (e.g., enzyme inhibition, pathway modulation), and the resulting cellular phenotype. The strength of this model is predicated on the concordance of results from orthogonal assays, such as confirming a target identified by affinity chromatography with CETSA and then demonstrating that modulating this target with NAE-INA produces a predictable functional outcome in a cellular assay.
Conclusion
This guide presents a systematic, multi-faceted strategy for the comprehensive investigation of the mechanism of action of N-(2-Aminoethyl)isonicotinamide. By progressing from unbiased target discovery to rigorous, hypothesis-driven validation, researchers can build a robust and well-supported model of the compound's biological function. This structured approach, grounded in scientific causality and self-validating protocols, is essential for advancing NAE-INA from a chemical entity to a well-characterized molecular probe or potential therapeutic lead.
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Al-Ghamdi, M. S. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. Available at: [Link]
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Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Available at: [Link]
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Lee, H., & Kim, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]
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Aragen Life Sciences. (n.d.). Target Identification and Validation. Available at: [Link]
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ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. Available at: [Link]
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BPT. (n.d.). Small Molecule Drug Target Identification and Validation. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
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O'Brien, T., et al. (2020). NAD+ salvage pathway in cancer metabolism and therapy. Pharmacological Research. Available at: [Link]
-
Billingham, L. K., & Chandel, N. S. (2020). NAD-biosynthetic pathways regulate innate immunity. Nature Immunology. Available at: [Link]
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Sinclair, D. (2019). The link between sirtuins, calorie restriction, fasting, and the insulin pathway. FoundMyFitness. Available at: [Link]
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Liao, B., et al. (2023). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers in Physiology. Available at: [Link]
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Med-Life-Crisis. (2020). A new pathway for NAD+ biosynthesis!?. YouTube. Available at: [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]
-
Graham, J. G., et al. (2019). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology. Available at: [Link]
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Ee, G. C. L., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available at: [Link]
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Mondal, S., et al. (2024). The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. Journal of Basic and Clinical Physiology and Pharmacology. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Williamson, K. E., & Warglien, A. (2010). Synthesizing and Salvaging NAD+: Lessons Learned from Chlamydomonas reinhardtii. PLoS ONE. Available at: [Link]
-
Bio-Techne. (n.d.). PARP: Activity Assays. Available at: [Link]
-
Marcotte, P. A., et al. (2008). High-throughput assays for sirtuin enzymes: a microfluidic mobility shift assay and a bioluminescence assay. Analytical Biochemistry. Available at: [Link]
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Al-Harbi, S., & Al-Haj, L. H. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. RSC Chemical Biology. Available at: [Link]
-
Chromatin Biology Lab. (n.d.). Our Current Research. Available at: [Link]
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University of Eastern Finland. (n.d.). Studying Sirtuin Inhibitors with In Silico and In Vitro Approaches. Available at: [Link]
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BPS Bioscience. (n.d.). PARP Assays. Available at: [Link]
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Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Valente, S., et al. (2019). Enzymatic and Biological Characterization of Novel Sirtuin Modulators against Cancer. Cancers. Available at: [Link]
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Pastore, D., et al. (2018). Measuring Activity of Native Plant Sirtuins - The Wheat Mitochondrial Model. Frontiers in Plant Science. Available at: [Link]
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N-(2-Aminoethyl)isonicotinamide (AEIN): A Heterotopic Linker for Coordination Polymers and Bioinorganic Models
Executive Summary
N-(2-Aminoethyl)isonicotinamide (AEIN) represents a specialized class of "Janus" ligands—molecules possessing two distinct chemical faces with divergent electronic properties. Unlike symmetric linkers (e.g., 4,4'-bipyridine) used in standard Metal-Organic Frameworks (MOFs), AEIN features a soft aromatic nitrogen donor (pyridine) and a hard aliphatic amine donor (ethylenediamine tail), separated by a hydrogen-bond-capable amide functionality.
This technical guide provides a comprehensive analysis of AEIN for researchers in crystal engineering and drug development. It details the ligand's synthesis, its thermodynamic binding preferences, and its utility in constructing heterometallic frameworks and bioinorganic active sites.
Part 1: Ligand Architecture & Physicochemical Properties
The utility of AEIN lies in its heterotopic nature. It does not simply bind metals; it organizes them. The pyridine ring facilitates
Structural Analysis[1][2][3][4][5]
-
Head Group (Pyridine): Acts as a monodentate acceptor. The nitrogen (
) is hybridized, moderately basic ( for the conjugate acid), and prefers borderline soft metals (Cu(II), Zn(II), Ag(I)). -
Linker (Amide): The carbonyl oxygen (
) and amide nitrogen ( ) introduce rigidity and hydrogen bonding sites (synthons) crucial for supramolecular assembly. -
Tail Group (Primary Amine): The terminal amine (
) is an hybridized hard base ( ), exhibiting high affinity for hard Lewis acids or participating in chelation if the amide oxygen is involved.
Physicochemical Data Table
| Property | Value / Characteristic | Relevance to Coordination |
| Formula | Stoichiometry calculations | |
| Molecular Weight | 165.19 g/mol | Gravimetric analysis |
| pKa (Pyridine N) | ~3.5 - 3.8 | Deprotonates at low pH; binds metals at neutral pH |
| pKa (Amine N) | ~9.5 - 9.9 | Protonated at physiological pH; requires basic conditions to bind metals |
| Donor Sites | 3 Potential ( | Allows for linkage isomerism |
| Solubility | Water, Methanol, DMSO | Compatible with solvothermal and aqueous synthesis |
Part 2: Synthetic Pathways & Purity Control
Core Directive: The synthesis of AEIN is a nucleophilic acyl substitution. The critical failure point in this protocol is the formation of the bis-amide byproduct , where one ethylenediamine molecule attacks two isonicotinic acid derivatives, crosslinking them.
Validated Synthetic Protocol: The "Excess Diamine" Route
Reaction Logic: To ensure mono-substitution (forming AEIN) and prevent bis-substitution, the diamine must be present in large stoichiometric excess. This ensures that every activated ester molecule encounters a free diamine rather than an already-substituted amine.
Reagents:
-
Methyl Isonicotinate (1.0 eq)
-
Ethylenediamine (5.0 - 10.0 eq) – Acts as both reactant and solvent.
-
Methanol (Optional co-solvent)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with Ethylenediamine (10 eq) under an inert atmosphere (
). Cool to 0°C to control the initial exotherm. -
Addition: Dissolve Methyl Isonicotinate in a minimum volume of Methanol. Add this solution dropwise to the stirred ethylenediamine over 30 minutes.
-
Causality: Slow addition keeps the concentration of ester low relative to the amine, statistically forcing the mono-substitution.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Workup (Critical):
-
Remove excess ethylenediamine and methanol under reduced pressure (rotary evaporator).
-
The residue will be a viscous oil or semi-solid.
-
Purification: Recrystallize from hot Ethanol or Isopropanol. The bis-amide impurity is typically less soluble and can be filtered off if present, but the excess amine method usually negates this.
-
-
Validation: Verify structure via
NMR.-
Key Signal: Look for the ethylene backbone signals (
2.8–3.5 ppm). Integration should match a 1:1 ratio with the pyridine protons.
-
Visualization: Synthetic Pathway
Figure 1: Reaction pathway highlighting the necessity of excess diamine to favor the mono-substituted AEIN product over the bis-amide impurity.
Part 3: Coordination Chemistry & Binding Modes
AEIN is a versatile ligand because its two ends are "mismatched" in terms of Hard-Soft Acid-Base (HSAB) theory. This allows for selective metallation.
Mode A: The "Pillar" (Monodentate)[8]
-
Mechanism: Coordination exclusively via the Pyridine Nitrogen (
). -
Condition: Occurs when the metal center is soft (e.g., Ag(I)) or when the aliphatic amine is protonated (
) due to acidic synthesis conditions. -
Result: The ligand acts as a pendant arm or a pillar between 2D sheets, often utilizing the amide group for hydrogen bonding networks rather than coordination.
Mode B: The "Chelate" (Bidentate)
-
Mechanism: The flexible ethyl tail allows the terminal amine (
) and the amide oxygen ( ) to form a 5-membered chelate ring. -
Condition: Favored by harder metals (Ni(II), Cu(II)) that prefer O/N mixed donor sets.
-
Note: This mode is less common than bridging because the amide oxygen is a weaker donor than the pyridine nitrogen.
Mode C: The "Bridge" (Ditopic/Polymeric)
-
Mechanism:
binds Metal Center 1, while binds Metal Center 2. -
Significance: This is the primary mode for constructing Coordination Polymers (CPs) and MOFs. The ligand spans a distance of approx. 9–10 Å, creating large voids.
-
Thermodynamics: This mode is entropically favored in solvothermal conditions where the chelate effect is overcome by the formation of infinite networks.
Visualization: Coordination Modes
Figure 2: Primary binding modes of AEIN. Mode C (Bridging) is the target for MOF construction, utilizing both the soft pyridine head and hard amine tail.
Part 4: Applications in Drug Development & Materials[9]
Bioinorganic Mimicry
AEIN complexes serve as excellent models for metalloenzymes that utilize histidine (pyridine-like imidazole) and lysine (primary amine) residues.
-
Protocol: React AEIN with
in aqueous buffer (pH 7.4). -
Observation: The resulting complex often mimics the spectral features of "Type 2" copper centers found in oxidases.
Pharmaceutical Co-Crystals
Even without metal coordination, AEIN is a powerful co-crystal former. The pyridine ring and the amide moiety are robust synthons for modifying the solubility of acidic drugs (e.g., Ibuprofen, Naproxen).
-
Mechanism: The pyridine N accepts a proton from the drug's carboxylic acid, while the amide group stabilizes the lattice via hydrogen bonding.
Part 5: Experimental Protocol - Crystal Growth
To obtain single crystals suitable for X-ray diffraction (SC-XRD) to verify binding modes:
Method: Layering (Diffusion)
-
Solution A (Bottom): Dissolve 0.1 mmol of Metal Salt (
or ) in 2 mL of water/glycerol (to increase density). -
Buffer Layer: Carefully pipette 1 mL of 1:1 Ethanol:Water mixture on top of Solution A.
-
Solution B (Top): Dissolve 0.2 mmol of AEIN in 2 mL of Ethanol. Layer this carefully on top of the buffer.
-
Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation). Leave undisturbed in a vibration-free zone for 1–2 weeks.
-
Harvest: Crystals will form at the interface.
References
-
Synthesis and Green Chemistry
-
Coordination Polymer Architecture
-
Polymorphism and Crystallization
-
Co-Crystal Engineering
-
Database Validation
Sources
Exploring the Antimicrobial Potential of N-(2-Aminoethyl)isonicotinamide: A Technical Guide for Researchers
Introduction: The Rationale for Investigating a Novel Isonicotinamide Derivative
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with the potential for development into effective therapeutic agents. The pyridine carboxamide moiety, a core component of the nicotinamide (Vitamin B3) family, has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] Notably, isonicotinamide, an isomer of nicotinamide, and its derivatives have been investigated for a range of therapeutic applications, including their potential as anti-tubercular and antifungal agents.[3]
One of the most prominent drugs in this class is isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis for decades.[4] Its mechanism of action, which involves the inhibition of mycolic acid synthesis essential for the mycobacterial cell wall, provides a compelling precedent for the antimicrobial potential of other isonicotinamide derivatives.[5][6][7]
This technical guide focuses on a specific, under-explored derivative: N-(2-Aminoethyl)isonicotinamide . The rationale for investigating this particular molecule is twofold. First, the isonicotinamide core provides a structural alert for potential antimicrobial activity, drawing parallels with the established efficacy of isoniazid. Second, the introduction of an N-(2-aminoethyl) side chain presents an opportunity for novel structure-activity relationships. The primary amine and the ethyl linker could influence the compound's solubility, cell permeability, and interaction with microbial targets, potentially leading to a unique antimicrobial profile.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in exploring the antimicrobial potential of N-(2-Aminoethyl)isonicotinamide. It provides a comprehensive framework for its synthesis, characterization, and antimicrobial evaluation, underpinned by established scientific principles and methodologies. The protocols described herein are designed to be self-validating, providing a robust starting point for the investigation of this promising compound.
Synthesis and Characterization of N-(2-Aminoethyl)isonicotinamide
A reliable and reproducible synthesis protocol is the foundation of any investigation into a novel compound. Based on established methods for the synthesis of similar N-substituted nicotinamides, a straightforward and efficient route to N-(2-Aminoethyl)isonicotinamide is proposed.[8] This involves the amidation of an isonicotinate ester with ethylenediamine.
Proposed Synthesis Protocol
This protocol is adapted from the synthesis of the isomeric N-(2-aminoethyl)nicotinamide.[8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Ethyl isonicotinate | Reagent | Sigma-Aldrich |
| Ethylenediamine | ≥99% | Fisher Scientific |
| Toluene | Anhydrous | Merck |
| Water | Deionized | - |
| Argon gas | High purity | - |
| Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer/hotplate | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl isonicotinate and an excess of ethylenediamine. For example, a molar ratio of 1:5 (ethyl isonicotinate:ethylenediamine) can be used to drive the reaction to completion.
-
Inert Atmosphere: Purge the reaction vessel with argon gas to create an inert atmosphere, minimizing potential side reactions.
-
Heating and Reflux: Heat the reaction mixture to 100°C with continuous stirring. Allow the reaction to proceed under reflux for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethylenediamine by distillation under reduced pressure using a rotary evaporator.
-
Work-up and Isolation: Dissolve the resulting residue in deionized water. A white precipitate, likely the bis-acylated byproduct, may form. Remove this insoluble material by filtration.
-
Final Product Isolation: Evaporate the aqueous filtrate to dryness under reduced pressure. To remove any remaining water, add toluene to the residue and re-evaporate. This azeotropic distillation will yield the crude N-(2-Aminoethyl)isonicotinamide.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Figure 1: Proposed synthesis workflow for N-(2-Aminoethyl)isonicotinamide.
Characterization
Thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as the methylene protons of the ethylenediamine side chain. The chemical shifts and coupling patterns will be indicative of the final structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the compound. The expected molecular weight for N-(2-Aminoethyl)isonicotinamide (C₈H₁₁N₃O) is approximately 165.19 g/mol .[1][6] The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations from the primary amine and the amide, a C=O stretching vibration for the amide carbonyl group, and C=N and C=C stretching vibrations from the pyridine ring.[8]
-
Purity Assessment: The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC).
In Vitro Antimicrobial Activity Evaluation
A systematic evaluation of the antimicrobial activity of N-(2-Aminoethyl)isonicotinamide is essential to determine its spectrum of activity and potency. Standardized broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI), are the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10]
Materials and Reagents:
| Reagent/Material | Specification |
| N-(2-Aminoethyl)isonicotinamide | Synthesized and characterized |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Sterile |
| 96-well microtiter plates | Sterile, flat-bottom |
| Bacterial strains (e.g., S. aureus, E. coli) | ATCC reference strains |
| 0.5 McFarland turbidity standard | - |
| Spectrophotometer | - |
| Incubator | 35 ± 2 °C |
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-(2-Aminoethyl)isonicotinamide in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Preparation of Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations. Leave a column for a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader by measuring the optical density at 600 nm.
Figure 2: Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11]
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Spot-plate these aliquots onto fresh, antibiotic-free agar plates.
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Data Presentation:
The results of the MIC and MBC assays should be tabulated for clarity.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Enterococcus faecalis ATCC 29212 | |||
| Candida albicans ATCC 90028 |
Potential Mechanism of Action
The structural similarity of N-(2-Aminoethyl)isonicotinamide to isoniazid provides a strong basis for a hypothetic mechanism of action. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[5][6] The activated form of isoniazid then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis.[7] The disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.
It is plausible that N-(2-Aminoethyl)isonicotinamide could act through a similar pathway. The isonicotinamide core could be recognized by a bacterial enzyme, leading to its activation. The activated species could then target an essential cellular process, such as cell wall synthesis or nucleic acid synthesis. The presence of the aminoethyl side chain could also facilitate interactions with other cellular targets or influence the compound's uptake into the bacterial cell.
Figure 3: Hypothetical mechanism of action for N-(2-Aminoethyl)isonicotinamide.
Future Research Directions
The preliminary investigation outlined in this guide provides a solid foundation for a comprehensive evaluation of N-(2-Aminoethyl)isonicotinamide as a potential antimicrobial agent. Future research should focus on:
-
Broad-Spectrum Activity: Expanding the panel of microorganisms tested to include a wider range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism of action through techniques such as target-based screening, transcriptomics, and proteomics.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to the aminoethyl side chain and the pyridine ring to optimize antimicrobial potency and selectivity.
-
In Vivo Efficacy and Toxicology: Evaluating the efficacy of the most promising compounds in animal models of infection and conducting preliminary toxicology studies to assess their safety profile.
Conclusion
N-(2-Aminoethyl)isonicotinamide represents a promising, yet underexplored, scaffold for the development of new antimicrobial agents. Its structural relationship to the proven anti-tubercular drug isoniazid, coupled with the potential for novel interactions afforded by the aminoethyl side chain, makes it a compelling candidate for further investigation. This technical guide provides a robust and scientifically grounded framework for the synthesis, characterization, and antimicrobial evaluation of this compound, paving the way for future research that could contribute to the fight against antimicrobial resistance.
References
-
Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. PrepChem.com. [Link]
-
What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
What is the mechanism of Isoniazid? Patsnap Synapse. [Link]
-
Advancements in N-(2-hydroxyethyl)isonicotinamide Synthesis: Sustainable and Efficient Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. ResearchGate. [Link]
-
INH drug 'Isoniazid'. Slideshare. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Nicotinamide | C6H6N2O | CID 936. PubChem. [Link]
- KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil.
-
Isoniazid. Wikipedia. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. National Center for Biotechnology Information. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG LABTECH. [Link]
Sources
- 1. 17704-88-0 CAS MSDS (N-(2-AMINO-ETHYL)-ISONICOTINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl isonicotinate (1570-45-2) 13C NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isonicotinamide(1453-82-3) 1H NMR spectrum [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Isonicotinamide-Based Compounds: From Cocrystal to Polymer [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Niacinamide [webbook.nist.gov]
- 10. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
N-(2-Aminoethyl)isonicotinamide in the context of sirtuin and PARP regulation
An In-depth Technical Guide to N-(2-Aminoethyl)isonicotinamide: A Modulator of Sirtuin and PARP Pathways
Authored by: A Senior Application Scientist
Foreword: In the intricate landscape of cellular regulation, the interplay between energy metabolism, DNA repair, and longevity is governed by key enzymatic players. Among these, the sirtuin (SIRT) and poly(ADP-ribose) polymerase (PARP) families stand out as critical nodes of control. This technical guide delves into the chemistry, mechanism, and experimental validation of N-(2-Aminoethyl)isonicotinamide (AENI), a fascinating small molecule positioned at the crossroads of sirtuin and PARP modulation. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of AENI, from its molecular underpinnings to its potential therapeutic applications.
Introduction to N-(2-Aminoethyl)isonicotinamide (AENI): A Molecule of Dual Interest
N-(2-Aminoethyl)isonicotinamide, a derivative of isonicotinamide, presents a unique structural scaffold for probing and manipulating fundamental cellular pathways. Its significance lies in its potential to concurrently influence two distinct but interconnected enzyme families that are central to cellular homeostasis and disease.
Chemical Identity:
-
Systematic Name: N-(2-aminoethyl)pyridine-4-carboxamide
-
CAS Number: 17704-88-0[1]
-
Molecular Formula: C₈H₁₁N₃O[1]
-
Molecular Weight: 165.19 g/mol [1]
Structurally, AENI features a pyridine-4-carboxamide core, identical to isonicotinamide, but is distinguished by an N-substituted 2-aminoethyl group. This modification provides a vector for potential interactions within enzyme active sites and differentiates it from its parent compound, isonicotinamide, and the endogenous regulator, nicotinamide (NAM).[2] This structural nuance is the foundation of its purported dual activity.
The sirtuins and PARPs are both NAD⁺-dependent enzymes, placing them at the heart of cellular energy sensing.[3][4] Sirtuins, as protein deacylases, regulate metabolism, stress resistance, and aging.[4][5] PARPs are principal actors in the DNA damage response (DDR), crucial for maintaining genomic integrity.[6][7] A molecule capable of modulating both pathways offers a powerful tool for investigating cellular resilience and a potential starting point for novel therapeutic strategies in oncology, neurodegeneration, and metabolic diseases.
The Dichotomous Mechanism of Action: Sirtuin and PARP Regulation
AENI's potential as a dual regulator stems from its isonicotinamide core, which mimics the nicotinamide moiety of the NAD⁺ cofactor. This allows it to interact with the active sites of both sirtuins and PARPs, albeit with potentially different functional outcomes.
Sirtuin Modulation: Relieving the Brakes
Sirtuins are a class of NAD⁺-dependent protein deacetylases that play crucial roles in cellular processes like aging, transcription, and metabolism.[4] The catalytic cycle of sirtuins involves the cleavage of NAD⁺ and the release of nicotinamide (NAM) as a byproduct.[8][9] Crucially, this NAM product acts as a noncompetitive feedback inhibitor of sirtuin activity.[4]
Isonicotinamide, an isomer of NAM, is known to compete with NAM for binding to sirtuins, thereby relieving this product-induced inhibition and potentially acting as a sirtuin activator.[4][10] As a derivative, AENI is hypothesized to function similarly. By occupying the nicotinamide-binding pocket, AENI may prevent the inhibitory binding of NAM, thus sustaining sirtuin activity even in environments with high NAM concentrations. This mechanism is particularly relevant in aging and metabolic diseases where NAD⁺ levels decline and NAM levels may rise.[8]
Caption: Sirtuin catalytic cycle and proposed mechanism of AENI.
PARP Inhibition: A Competitive Blockade
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[11] Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD⁺ as a substrate.[12] This PARylation event serves as a scaffold to recruit other DNA repair factors.
PARP inhibitors (PARPi) are a class of anticancer drugs that function primarily as NAD⁺ competitors.[6][13] By mimicking the nicotinamide portion of NAD⁺, they occupy the catalytic site of the PARP enzyme, preventing it from synthesizing PAR chains.[13] This blockade of DNA repair is particularly cytotoxic to cancer cells that have underlying defects in other repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[6]
Given its isonicotinamide structure, AENI is a candidate PARP inhibitor. It is expected to bind to the nicotinamide-binding pocket of the PARP catalytic domain, thereby competitively inhibiting its enzymatic activity and preventing the downstream signaling required for DNA repair.
Caption: PARP-mediated DNA repair and the inhibitory action of AENI.
Quantitative Analysis of AENI's Enzymatic Activity
To rigorously characterize a modulator like AENI, it is essential to determine its potency and selectivity through quantitative measures such as the half-maximal inhibitory concentration (IC₅₀) for inhibitors or the half-maximal effective concentration (EC₅₀) for activators.[14][15] As of the current literature survey, specific IC₅₀ or EC₅₀ values for N-(2-Aminoethyl)isonicotinamide against specific sirtuin or PARP isoforms are not widely published. However, we can infer its potential activity based on data from related nicotinamide analogs.
Table 1: Comparative Activity of Nicotinamide Analogs against PARP and Sirtuins
| Compound | Target | Reported Activity (IC₅₀) | Comments |
| 3-Aminobenzamide | PARP-1 | ~30 µM | A classic, moderately potent PARP inhibitor.[16] |
| Olaparib | PARP-1/2 | ~5 nM / ~1 nM | A highly potent, clinically approved PARP inhibitor.[6] |
| Nicotinamide (NAM) | Sirtuins (e.g., SIRT1) | ~50-100 µM | Endogenous product inhibitor.[8] |
| Isonicotinamide | Sirtuins | Not an inhibitor; relieves NAM inhibition | Acts as a potential activator by competing with NAM.[4] |
| N-(2-Aminoethyl)isonicotinamide (AENI) | PARP/Sirtuins | Data Not Available | Hypothesized to have PARP inhibitory and sirtuin modulatory activity based on its structure. |
Note: The absence of specific data for AENI underscores the need for direct experimental validation to quantify its potency and confirm its dual-activity profile.
Experimental Protocols for the Evaluation of AENI
A multi-step experimental approach is required to validate the mechanism and quantify the effects of AENI. This involves progressing from direct enzymatic assays to more complex cell-based models.
In Vitro Enzymatic Assays
Protocol 1: Fluorogenic Sirtuin Activity Assay
This protocol assesses AENI's ability to modulate sirtuin activity, particularly its potential to counteract NAM inhibition.
-
Reagents & Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3).
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1).
-
NAD⁺ solution.
-
Nicotinamide (NAM) solution.
-
AENI stock solution (in DMSO or aqueous buffer).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution containing a protease (e.g., trypsin).
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of AENI.
-
In the microplate wells, add assay buffer, sirtuin enzyme, and the fluorogenic substrate.
-
To test for activation/relief of inhibition, add a fixed, inhibitory concentration of NAM (e.g., 100 µM) to a set of wells.
-
Add the various concentrations of AENI to the appropriate wells. Include "no inhibitor" and "NAM only" controls.
-
Initiate the reaction by adding NAD⁺.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the sirtuin reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure fluorescence using the plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity against AENI concentration.
-
Determine the EC₅₀ for sirtuin activation (in the presence of NAM) or the IC₅₀ for direct inhibition (if any, in the absence of NAM).
-
Protocol 2: PARP Activity Assay (Chemiluminescent)
This assay quantifies the PARP-inhibitory potential of AENI.
-
Reagents & Materials:
-
Recombinant human PARP-1 enzyme.
-
Histone-coated 96-well white microplates (substrate).
-
Activated DNA (nicked).
-
Biotinylated NAD⁺ solution.
-
AENI stock solution.
-
Assay buffer.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent HRP substrate.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of AENI.
-
To the histone-coated wells, add assay buffer, activated DNA, and PARP-1 enzyme.
-
Add the AENI dilutions. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate at room temperature for 1 hour. This allows PARP to synthesize biotinylated PAR chains onto the coated histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the signal with a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of AENI concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Functional Assays
Protocol 3: Western Blot for Cellular Target Engagement
This method verifies if AENI affects sirtuin or PARP activity within a cellular context.
-
Procedure:
-
Culture cells of interest (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y).
-
Treat cells with varying concentrations of AENI for a specified time (e.g., 6-24 hours).
-
To assess PARP inhibition, you may co-treat with a DNA-damaging agent (e.g., H₂O₂) to stimulate PARP activity.
-
Harvest cells and prepare whole-cell lysates.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Pan-Acetyl-Lysine or a specific acetylated sirtuin target (e.g., Ac-p53, Ac-Tubulin).
-
Poly(ADP-ribose) (PAR).
-
Loading controls (e.g., β-actin, GAPDH).
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities. A decrease in PAR signal with AENI treatment indicates PARP inhibition. An increase in the acetylation of a known sirtuin substrate suggests sirtuin inhibition in the cellular context, whereas a decrease could imply activation.
-
Caption: Workflow for the comprehensive evaluation of AENI.
Therapeutic Potential and Future Directions
The hypothetical dual modulation of sirtuins and PARPs by a single agent like AENI opens up compelling therapeutic avenues.
-
Oncology: The primary application would be in oncology. AENI could function as a classic PARP inhibitor, inducing synthetic lethality in HR-deficient tumors.[6] The simultaneous modulation of sirtuins—which are themselves implicated in cancer cell metabolism and survival—could offer a synergistic anti-tumor effect. For example, activating SIRT1 could potentiate cell death pathways, while inhibiting other sirtuins might disrupt tumor metabolism.[17]
-
Neurodegeneration and Aging: Both PARP hyperactivation and sirtuin dysregulation are hallmarks of neurodegenerative diseases and the aging process.[18] Overactivation of PARP in response to oxidative stress can deplete cellular NAD⁺ pools, thereby impairing sirtuin activity and mitochondrial function.[4] A molecule that moderately inhibits PARP could preserve NAD⁺ levels, while concurrently activating protective sirtuins like SIRT1 and SIRT3, representing a powerful strategy to promote neuronal health and longevity.[18]
-
Metabolic Diseases: Sirtuins are master regulators of metabolism.[3] By modulating their activity, AENI could have applications in diseases like type 2 diabetes and non-alcoholic fatty liver disease.
Future Research: The path forward for AENI and similar molecules requires a systematic and rigorous investigation:
-
Definitive Quantification: The immediate priority is to perform the enzymatic assays described above to determine the IC₅₀/EC₅₀ values of AENI for all seven human sirtuins and key PARP isoforms.
-
Selectivity Profiling: Understanding the selectivity profile is critical. Is AENI a pan-sirtuin/PARP modulator, or does it exhibit isoform specificity?
-
Structural Biology: Co-crystallization of AENI with its target enzymes would provide invaluable insights into its binding mode and the structural basis of its activity.
-
In Vivo Validation: Promising in vitro and cell-based results must be followed by pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal models of cancer, neurodegeneration, or metabolic disease.
Conclusion
N-(2-Aminoethyl)isonicotinamide stands as a promising chemical scaffold for the dual modulation of sirtuins and PARPs. Its isonicotinamide core provides a rational basis for its interaction with the NAD⁺-binding sites of these critical enzyme families. While its therapeutic potential is currently speculative pending rigorous experimental validation, AENI serves as an exemplary case study for the design of multi-targeted agents aimed at complex, interconnected cellular pathways. The experimental frameworks provided in this guide offer a clear roadmap for elucidating its true biological function and unlocking its potential as both a research tool and a therapeutic lead.
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Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PubMed Central. [Link]
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Sir2 regulation by nicotinamide results from switching between base exchange and deacetylation chemistry. PubMed. [Link]
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Isonicotinamide. Wikipedia. [Link]
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Sirtuin regulation of metabolism and stem cells - Danica Chen. YouTube. [Link]
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Activating the SIRT1 gene for cancer, fat loss, immunity, longevity, and lesser inflammation. YouTube. [Link]
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Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central. [Link]
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Isonicotinamide enhances Sir2 protein-mediated silencing and longevity in yeast by raising intracellular NAD+ concentration. PubMed. [Link]
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Sirtuin activators and inhibitors. PubMed Central. [Link]
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Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
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PARP Assays. Amsbio. [Link]
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Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PubMed Central. [Link]
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Multifunctional activity-based chemical probes for sirtuins. RSC Publishing. [Link]
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PARP Assays. BPS Bioscience. [Link]
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Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PubMed Central. [Link]
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Introduction To Sirtuins - The Key To Longevity? | Metabolism, Inflammation and Aging. YouTube. [Link]
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The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
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PARP Inhibitors | Targeted cancer drugs. Cancer Research UK. [Link]
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Synthetic PARPi approved for use in oncology. IC50 values (PARPi concentrations inducing 50% inhibition of PARP-1 activity) are cited from[19]. ResearchGate. [Link]
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Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. MDPI. [Link]
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Mechanism of PARP inhibitor resistance and potential overcoming strategies. PubMed Central. [Link]
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Sirtuins as regulators of metabolism and healthspan. PubMed Central. [Link]
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Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. MDPI. [Link]
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Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. PrepChem.com. [Link]
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What are PARP inhibitors?. MD Anderson Cancer Center. [Link]
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Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate. [Link]
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Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central. [Link]
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Nicotinamide Riboside-The Current State of Research and Therapeutic Uses. PubMed. [Link]
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Sirtuins, Nicotinamide and Aging: A Critical Review. ResearchGate. [Link]
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Gynecologic Cancer Education: PARP Inhibitor Therapy. YouTube. [Link]
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Dietary compounds activates sirtuins – a computational modeling approach towards the management of ageing. NIH. [Link]
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Inhibition of Sirtuin Deacylase Activity by Peroxynitrite | Biochemistry. ACS Publications. [Link]
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Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. NIH. [Link]
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Targeting FEN1 to enhance efficacy of PARP inhibition in triple-negative breast cancer. Nature. [Link]
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PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies. MDPI. [Link]
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The IC50 values were obtained for the DPPH and FRAP tests, and the RAA%... ResearchGate. [Link]
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Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. MDPI. [Link]
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The Potential Benefic Effect of Nicotinamide Riboside in Treating a Murine Model of Monoiodoacetate-Induced Knee Osteoarthritis. MDPI. [Link]
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A one-step specific assay for continuous detection of sirtuin 2 activity. ScienceOpen. [Link]
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Nicotinamide N-methyltransferase increases complex I activity in SH-SY5Y cells via sirtuin 3. ScienceDirect. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging N-(2-Aminoethyl)isonicotinamide for the Development of Advanced Bioactive Polymers
Introduction: The Strategic Advantage of N-(2-Aminoethyl)isonicotinamide in Bioactive Polymer Design
The pursuit of sophisticated drug delivery systems and functional biomaterials has led to a focus on creating polymers with precisely tailored biological activity. Bioactive polymers, which are designed to interact with biological systems in a specific and controlled manner, represent a paradigm shift from traditional inert biomaterials. The choice of functional moieties to append to a polymer backbone is a critical determinant of the final construct's efficacy. N-(2-Aminoethyl)isonicotinamide emerges as a molecule of significant interest in this context, offering a unique combination of a biologically relevant pyridine core and a reactive primary amine for versatile conjugation.
The isonicotinamide moiety, an isomer of nicotinamide (a form of vitamin B3), presents a handle for influencing biological processes. The pyridine ring is a prevalent motif in numerous FDA-approved drugs and is known to participate in various biological interactions.[1][2] The terminal primary amine on the ethyl extension provides a nucleophilic site that is readily amenable to a variety of well-established bioconjugation chemistries. This dual functionality allows for the covalent attachment of this bioactive entity to a wide range of polymer backbones, thereby imparting novel biological properties to the material.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(2-Aminoethyl)isonicotinamide in the synthesis and evaluation of bioactive polymers for applications such as controlled drug release and tissue engineering.
Part 1: Synthesis of N-(2-Aminoethyl)isonicotinamide
A reliable supply of high-purity N-(2-Aminoethyl)isonicotinamide is the foundational step for its use in developing bioactive polymers. The following protocol is adapted from established methods for the synthesis of similar carboxamides.[3]
Protocol 1: Synthesis of N-(2-Aminoethyl)isonicotinamide
Materials:
-
Ethyl isonicotinate
-
Ethylenediamine
-
Toluene
-
Argon (or other inert gas)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, distillation apparatus)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere of argon, combine ethyl isonicotinate (e.g., 0.1 mol, 15.1 g) and an excess of ethylenediamine (e.g., 0.5 mol, 30.1 g). The excess ethylenediamine serves as both a reactant and a solvent.
-
Reaction: Heat the mixture to 100°C and maintain this temperature for 16 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reactant: After the reaction is complete, remove the excess ethylenediamine by distillation under reduced pressure (in vacuo).
-
Workup: Dissolve the resulting residue in deionized water (e.g., 100 mL). A bis(carboxamido) derivative may precipitate as an insoluble material.[3] Remove this by filtration.
-
Isolation of Product: Evaporate the filtrate to dryness using a rotary evaporator. To aid in the removal of any remaining water, add toluene (e.g., 50 mL) and re-evaporate. This will yield crude N-(2-Aminoethyl)isonicotinamide as an oily free base.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent polymer conjugation reactions.[3] If higher purity is required, purification can be achieved by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized N-(2-Aminoethyl)isonicotinamide should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry.
Part 2: Development of Bioactive Polymers using N-(2-Aminoethyl)isonicotinamide
The primary amine of N-(2-Aminoethyl)isonicotinamide is the key functional group for its incorporation into polymer structures. This can be achieved through various "grafting to" techniques, where the pre-synthesized small molecule is attached to an existing polymer backbone.[4] The choice of polymer and conjugation chemistry will depend on the desired application.
Conceptual Workflow for Bioactive Polymer Synthesis
Caption: General workflow for developing bioactive polymers using N-(2-Aminoethyl)isonicotinamide.
Protocol 2: Grafting N-(2-Aminoethyl)isonicotinamide to Poly(lactic-co-glycolic acid) (PLGA)
PLGA is a widely used biodegradable and biocompatible polymer in drug delivery.[5][6] Its terminal carboxylic acid groups can be activated for reaction with the primary amine of N-(2-Aminoethyl)isonicotinamide.
Materials:
-
PLGA (with terminal carboxylic acid groups)
-
N-(2-Aminoethyl)isonicotinamide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
Procedure:
-
PLGA Activation: Dissolve PLGA in anhydrous DCM or DMF. Add EDC (e.g., 2 molar excess relative to PLGA carboxyl groups) and NHS (e.g., 2 molar excess) to the solution. Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Conjugation: Add a solution of N-(2-Aminoethyl)isonicotinamide (e.g., 1.5 molar excess relative to PLGA carboxyl groups) in the same anhydrous solvent to the activated PLGA solution. Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Purification:
-
Precipitate the polymer conjugate by adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
To remove unreacted reagents, dissolve the precipitate in a suitable solvent (e.g., DMF) and extensively dialyze against deionized water for 48-72 hours, with frequent water changes.
-
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the solid N-(2-Aminoethyl)isonicotinamide-grafted-PLGA (PLGA-g-AEI).
Protocol 3: Functionalization of Hyaluronic Acid (HA) with N-(2-Aminoethyl)isonicotinamide
Hyaluronic acid is a naturally occurring polysaccharide with excellent biocompatibility, making it an attractive candidate for drug delivery applications.[7]
Materials:
-
Hyaluronic acid (sodium salt)
-
N-(2-Aminoethyl)isonicotinamide
-
EDC and NHS
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (for protonation of HA)
-
Dialysis tubing
Procedure:
-
HA Protonation: To dissolve HA in DMSO, its sodium salt must first be converted to the protonated form.[8] This can be achieved by careful addition of HCl.
-
Activation and Conjugation: In a similar manner to the PLGA protocol, dissolve the protonated HA in DMSO and activate the carboxylic acid groups with EDC and NHS. Subsequently, add N-(2-Aminoethyl)isonicotinamide to initiate the conjugation reaction.
-
Purification: Purify the HA-g-AEI conjugate by extensive dialysis against deionized water.
-
Isolation: Obtain the final product by lyophilization.
Part 3: Characterization of N-(2-Aminoethyl)isonicotinamide-Functionalized Polymers
Thorough characterization is essential to confirm successful conjugation and to understand the properties of the new bioactive polymer.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This technique is invaluable for confirming the covalent attachment of N-(2-Aminoethyl)isonicotinamide to the polymer backbone. By comparing the spectra of the starting polymer, N-(2-Aminoethyl)isonicotinamide, and the final conjugate, the appearance of characteristic proton signals from the isonicotinamide ring and the ethylenediamine linker can be observed.[2][9] The degree of substitution can also be estimated by integrating the signals corresponding to the polymer backbone and the grafted moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of the formation of new amide bonds resulting from the conjugation reaction.[2] The appearance of a new amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) in the spectrum of the conjugate, which are absent in the starting polymer, indicates successful grafting.
| Technique | Key Information Provided |
| ¹H NMR | Confirmation of covalent linkage, determination of the degree of substitution. |
| FTIR | Evidence of new amide bond formation. |
| Gel Permeation Chromatography (GPC) | Analysis of molecular weight and polydispersity of the polymer conjugate. |
Part 4: Evaluation of Bioactivity and Biocompatibility
The ultimate goal of developing these bioactive polymers is to create materials with desired biological functions and a favorable safety profile.
Protocol 4: In Vitro Drug Release Study
For drug delivery applications, the polymer can be formulated into nanoparticles encapsulating a therapeutic agent. The release of the drug can then be monitored over time.
Materials:
-
Drug-loaded nanoparticles of the N-(2-Aminoethyl)isonicotinamide-functionalized polymer.
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and, optionally, at a lower pH (e.g., 5.5) to simulate the tumor microenvironment.
-
Dialysis membrane with a molecular weight cutoff that allows the free drug to pass through but retains the nanoparticles.[10]
-
A suitable analytical method to quantify the released drug (e.g., UV-Vis spectrophotometry or HPLC).
Procedure:
-
Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in a specific volume of PBS inside a dialysis bag.
-
Release Study: Place the dialysis bag in a larger volume of fresh PBS, which serves as the release medium. Maintain the system at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a pre-validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12] It is a standard method for evaluating the cytotoxicity of biomaterials.[4][13]
Materials:
-
A relevant cell line (e.g., fibroblasts for general biocompatibility, or a cancer cell line for drug delivery applications).
-
Cell culture medium and supplements.
-
N-(2-Aminoethyl)isonicotinamide-functionalized polymer (in various concentrations).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the polymer conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the polymer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.
Conclusion and Future Perspectives
N-(2-Aminoethyl)isonicotinamide represents a versatile and valuable building block for the creation of novel bioactive polymers. Its unique structure allows for straightforward incorporation into a variety of polymer backbones, offering the potential to develop advanced materials for targeted drug delivery, tissue engineering scaffolds with enhanced cell-material interactions, and other biomedical applications. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this promising molecule. Future work in this area could focus on elucidating the specific biological activities conferred by the isonicotinamide moiety in a polymeric context and exploring the development of stimuli-responsive polymers that can release N-(2-Aminoethyl)isonicotinamide or other conjugated therapeutics in response to specific biological cues.
References
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PrepChem. Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. Available from: [Link].
-
Royal Society of Chemistry. Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Chemical Communications. Available from: [Link].
- Korean Chemical Society. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Bulletin of the Korean Chemical Society.
- Park, K. Polylactic-Co-Glycolic Acid (PLGA). Purdue University.
- Google Patents. CN102816071B - Synthesis method of N-ethyl ethylene diamine.
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- National Center for Biotechnology Information. In vitro evaluation of cell/biomaterial interaction by MTT assay. PubMed.
- Diva-portal.org.
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- ResearchGate.
- ResearchGate. (PDF)
- ACS Publications. Lignin-Graft-Poly(lactic-co-glycolic) Acid Biopolymers for Polymeric Nanoparticle Synthesis. ACS Omega.
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- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Thermo Fisher Scientific. Instructions for the use of (PEG)n-Amine Reagents.
- National Center for Biotechnology Information. N-(2-hydroxyethyl)nicotinamide. PubChem.
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- CentAUR.
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- ResearchGate.
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Application Note: N-(2-Aminoethyl)isonicotinamide in pH-Responsive Drug Delivery Systems
[1]
Executive Summary
N-(2-Aminoethyl)isonicotinamide (AEIN) is a bifunctional pyridine derivative critical in the engineering of stimuli-responsive supramolecular nanocarriers .[1] Its structure features a primary amine for conjugation to carboxylated polymers (e.g., Hyaluronic Acid, Aspartic Acid) and an isonicotinamide moiety that acts as a pH-sensitive "switch."[1][2]
This guide details the application of AEIN to create charge-reversal nanocarriers for tumor-targeted drug delivery.[1] By functionalizing anionic polymers with AEIN, researchers can generate vehicles that remain stable and stealthy at physiological pH (7.[1][2]4) but undergo rapid protonation and disassembly in the acidic tumor microenvironment (pH 6.[1]5) or late endosomes (pH 5.0), triggering payload release.[1][2]
Chemical Basis & Mechanism of Action
The "Proton Switch" Mechanism
The efficacy of AEIN lies in the pyridine nitrogen of the isonicotinamide group.
-
Physiological pH (7.4): The pyridine ring remains largely unprotonated and hydrophobic.[1] In supramolecular systems, it drives self-assembly via
stacking and hydrogen bonding (amide-amide interactions).[1] -
Acidic pH (< 6.0): The pyridine nitrogen becomes protonated (
).[1] This introduces cationic charge repulsion within the nanocarrier core and increases hydrophilicity, causing the self-assembled structure to swell or disassemble.
Visualization of Mechanism
The following diagram illustrates the transition of an AEIN-functionalized polymer from a stable micelle to a disassembled state upon acidification.
Figure 1: Mechanism of pH-triggered drug release in AEIN-functionalized nanocarriers.
Experimental Protocols
Protocol A: Synthesis of AEIN-Functionalized Hyaluronic Acid (HA-AEIN)
This protocol describes the conjugation of AEIN to Hyaluronic Acid (HA) via EDC/NHS coupling.[1] This creates a polymer that targets CD44 receptors on cancer cells while possessing pH-sensitivity.[1][3]
Materials Required:
-
Sodium Hyaluronate (MW ~10-20 kDa)[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[1]
-
N-Hydroxysuccinimide (NHS)[1]
-
Formamide / PBS Buffer[1]
-
Dialysis Membrane (MWCO 3.5 kDa)[1]
Step-by-Step Methodology:
-
Activation: Dissolve 100 mg of HA in 20 mL of PBS (pH 5.5) or Formamide (for higher substitution).[1]
-
Catalyst Addition: Add EDC (10 molar equivalents relative to HA carboxyls) and NHS (10 molar equivalents). Stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Add N-(2-Aminoethyl)isonicotinamide (5 molar equivalents) to the reaction mixture.
-
pH Adjustment: Adjust pH to 7.5-8.0 using 0.1M NaOH to facilitate the amine attack.
-
Reaction: Stir the mixture for 24 hours at room temperature in the dark.
-
Purification: Transfer the solution to a dialysis bag (MWCO 3.5 kDa). Dialyze against dilute NaCl (0.1M) for 1 day, followed by distilled water for 2 days to remove unreacted AEIN and coupling reagents.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the white fluffy solid HA-AEIN.
Validation Checkpoint:
-
1H-NMR (D2O): Confirm success by observing new peaks in the aromatic region (
8.6–8.8 ppm) corresponding to the pyridine protons of the isonicotinamide group.
Protocol B: Formulation of Doxorubicin-Loaded Nanoparticles
Objective: Encapsulate Doxorubicin (DOX) into the HA-AEIN polymer using a solvent exchange/dialysis method.
Methodology:
-
Preparation: Dissolve 20 mg of HA-AEIN in 2 mL of DMSO/Water (1:1 v/v).
-
Drug Loading: Add 2 mg of Doxorubicin Hydrochloride (DOX·HCl) neutralized with 2 equivalents of Triethylamine (TEA) to make it hydrophobic.[1]
-
Self-Assembly: Add the mixture dropwise into 10 mL of deionized water under vigorous stirring (1000 rpm). The hydrophobic interaction between the unprotonated isonicotinamide and DOX drives micelle formation.
-
Dialysis: Dialyze against deionized water (pH 7.4) for 24 hours to remove organic solvent and free drug.
-
Filtration: Filter through a 0.45
m syringe filter to remove aggregates.
Protocol C: In Vitro pH-Dependent Release Study
Objective: Validate the "Proton Switch" mechanism by comparing drug release rates at physiological vs. endosomal pH.
Methodology:
-
Setup: Aliquot 3 mL of DOX-loaded nanoparticle solution into two separate dialysis bags (MWCO 3.5 kDa).
-
Incubation:
-
Sampling: Incubate at 37°C with gentle shaking (100 rpm). Withdraw 1 mL of external medium at predetermined time points (0.5, 1, 2, 4, 8, 12, 24 h) and replace with fresh buffer.
-
Quantification: Measure DOX fluorescence (Ex: 480 nm, Em: 590 nm) or Absorbance (485 nm).
Data Interpretation & Validation Standards
The following data profiles are required to validate the successful synthesis and functional performance of the system.
Zeta Potential & Size Characterization
The surface charge (Zeta Potential) is the primary indicator of the charge-reversal capability.
| Parameter | Condition | Expected Result | Interpretation |
| Zeta Potential | pH 7.4 | -20 to -35 mV | Anionic HA shell dominates; stable circulation.[1][2] |
| Zeta Potential | pH 5.0 | -5 to +10 mV | Pyridine protonation neutralizes/reverses charge.[1][2] |
| Particle Size | pH 7.4 | 100 - 200 nm | Compact, stable micelles.[1][2] |
| Particle Size | pH 5.0 | > 500 nm (or Aggregates) | Swelling and disassembly of the nanocarrier.[2] |
Release Kinetics Profile
A successful system must show a "Burst Release" pattern only under acidic conditions.[1][2]
| Time Point | Cumulative Release (pH 7.4) | Cumulative Release (pH 5.[1][2]0) |
| 2 Hours | < 10% | > 40% |
| 12 Hours | < 25% | > 70% |
| 24 Hours | < 35% | > 85% |
Workflow Visualization
The following diagram summarizes the complete experimental workflow from synthesis to validation.
Figure 2: Complete experimental workflow for AEIN-based nanocarrier development.
References
-
Wang, Z., et al. (2016).[1][2] "Using hyaluronic acid-functionalized pH stimuli-responsive mesoporous silica nanoparticles for targeted delivery to CD44-overexpressing cancer cells."[1][3] International Journal of Nanomedicine.
-
Zeng, L., et al. (2022).[1][2][5][6] "pH-Responsive Hyaluronic Acid Nanoparticles for Enhanced Triple Negative Breast Cancer Therapy." International Journal of Nanomedicine.
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 45074880, N-(2-Aminoethyl)nicotinamide dihydrochloride (Structural Isomer Reference)." PubChem. [1]
-
Atalay, V. E. (2018).[1][2] "Determination of the pKa values of some pyridine derivatives by computational methods." Bulgarian Chemical Communications.[1][2]
-
Santa Cruz Biotechnology. "N-(2-aminoethyl)isonicotinamide Product Data." SCBT.
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- 1. N-(2-aminoethyl)nicotinamide dihydrochloride | C8H13Cl2N3O | CID 45074880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 3. dovepress.com [dovepress.com]
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- 5. researchgate.net [researchgate.net]
- 6. pH-Responsive Hyaluronic Acid Nanoparticles for Enhanced Triple Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for evaluating the activity of N-(2-Aminoethyl)isonicotinamide
From Cytoskeletal Modulation to Enzymatic Substrate Specificity
Introduction & Biological Context
N-(2-Aminoethyl)isonicotinamide (NAEI) represents a privileged chemical scaffold in cell biology and drug discovery. Its structure—a pyridine-4-carboxamide core linked to an ethylenediamine tail—positions it at the intersection of two critical biological activities:
-
Rho-Associated Kinase (ROCK) Inhibition: The pyridine-carboxamide moiety mimics the ATP-binding pharmacophore of classic ROCK inhibitors (e.g., Y-27632, Fasudil). Consequently, NAEI and its derivatives are potent modulators of cytoskeletal dynamics, influencing cell migration, neurite outgrowth, and smooth muscle contraction.
-
Transglutaminase (TGase) Substrate Specificity: The primary amine on the ethyl tail serves as a highly efficient acyl-acceptor substrate for Tissue Transglutaminase (TG2). This makes NAEI a valuable probe for monitoring in situ TGase activity and protein crosslinking events in fibrosis and cancer.
This Application Note provides a comprehensive suite of cell-based assays to evaluate NAEI activity, distinguishing its role as a kinase inhibitor from its function as an enzymatic substrate.
Mechanistic Pathways & Experimental Logic
The following diagram illustrates the dual-pathway interaction of NAEI within the cell.
Figure 1: Dual mechanism of action. NAEI acts as a competitive inhibitor of ROCK (left), promoting neurite outgrowth and reducing stress fibers, while simultaneously serving as an amine donor for Transglutaminase-mediated protein modification (right).
Assay Protocols
Assay 1: Neurite Outgrowth Promotion (ROCK Inhibition Readout)
Objective: To quantify the ROCK-inhibitory potency of NAEI by measuring neurite extension in PC12 cells. ROCK inhibition prevents neurite retraction, acting synergistically with NGF.
Cell Model: PC12 (Rat pheochromocytoma) or SH-SY5Y (Human neuroblastoma).
Materials
-
Culture Medium: RPMI-1640 + 10% Horse Serum + 5% FBS.
-
Differentiation Medium: Low-serum RPMI (1% Horse Serum) + 50 ng/mL Nerve Growth Factor (NGF).
-
Reagent: N-(2-Aminoethyl)isonicotinamide (10 mM stock in DMSO).
-
Control: Y-27632 (Positive Control, 10 µM).
-
Detection: Anti-β-Tubulin III antibody (TuJ1) + Hoechst 33342.
Protocol Steps
-
Coating: Coat 96-well black-wall imaging plates with Collagen IV (10 µg/mL) for 2 hours at 37°C.
-
Seeding: Seed PC12 cells at 3,000 cells/well in Culture Medium. Allow attachment for 24 hours.
-
Treatment:
-
Remove culture medium.
-
Add Differentiation Medium containing NGF (50 ng/mL).
-
Treat with NAEI dose-response (0.1 µM – 100 µM).
-
Include Vehicle (DMSO) and Positive Control (Y-27632, 10 µM).
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Fixation & Staining:
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with Anti-β-Tubulin III (1:500) followed by AlexaFluor-488 secondary.
-
Counterstain nuclei with Hoechst 33342.
-
-
Analysis: Image on a High-Content Analysis (HCA) system (e.g., CellInsight or Operetta).
Data Output:
-
Primary Metric: Total Neurite Length per Cell.
-
Secondary Metric: Branching points per neurite.
Assay 2: Actin Cytoskeleton Stress Fiber Disassembly
Objective: To visually confirm ROCK inhibition by monitoring the collapse of actin stress fibers in fibroblasts.
Cell Model: NIH/3T3 Fibroblasts or HUVECs.
Protocol Steps
-
Seeding: Seed cells on glass coverslips or optical bottom plates (5,000 cells/well).
-
Starvation: Serum-starve cells (0.1% BSA) for 16 hours to synchronize stress fiber formation.
-
Induction: Stimulate with Lysophosphatidic Acid (LPA, 10 µM) for 30 mins to induce robust stress fibers (RhoA activation).
-
Treatment: Add NAEI (10 µM, 50 µM) or Vehicle for 1 hour during or after LPA stimulation.
-
Staining:
-
Fix with 4% PFA.
-
Stain with Phalloidin-Rhodamine (binds F-actin) and DAPI.
-
-
Scoring: Quantify "Star-like" morphology (inhibition) vs. "Stress fiber" morphology (active Rho/ROCK).
Assay 3: In Situ Transglutaminase Activity
Objective: To evaluate if NAEI acts as a competitive amine substrate for intracellular TG2, which is relevant for fibrosis and cancer matrix modeling.
Principle: If NAEI enters the cell, intracellular TGases will conjugate it to glutamine-rich proteins. Since NAEI is not fluorescent, this assay competes it against a fluorescent amine donor (e.g., Dansyl-cadaverine) or uses Mass Spectrometry for detection. Modified Protocol for NAEI Specificity:
Protocol Steps
-
Cell System: HUVEC or MDA-MB-231 (High TG2 expression).
-
Treatment: Treat cells with Calcium Ionophore (A23187, 1 µM) to activate intracellular TG2.
-
Competition Assay:
-
Co-incubate cells with Biotin-Cadaverine (known substrate) + NAEI (Test compound).
-
If NAEI is a high-affinity substrate, it will compete with Biotin-Cadaverine, reducing biotin incorporation into the proteome.
-
-
Lysis & Detection:
-
Lyse cells in RIPA buffer.
-
Coat lysates onto ELISA plates.
-
Probe with Streptavidin-HRP.
-
Result: A decrease in HRP signal indicates NAEI successfully acted as a substrate, outcompeting the biotin-probe.
-
Data Analysis & Interpretation
Quantitative Metrics Table
| Readout | Expected Response (Active NAEI) | Control (Vehicle) | Control (Y-27632) |
| Neurite Length | Increase (Dose-dependent) | Minimal outgrowth | High outgrowth |
| Actin Stress Fibers | Decrease (Diffuse staining) | Thick, parallel fibers | Diffuse/Cortical actin |
| p-MYPT1 (Thr696) | Decrease (Western Blot) | High signal | Low signal |
| TG2-Biotin Signal | Decrease (Competition) | 100% Signal | N/A (Not a TG substrate) |
Troubleshooting Guide
-
Low Neurite Outgrowth: Ensure PC12 cells are low-passage (<15). High passage cells lose differentiation potential. Ensure Collagen IV coating is fresh.
-
Cytotoxicity: NAEI contains a primary amine. At high concentrations (>500 µM), it may buffer lysosomal pH or cause non-specific toxicity. Always calculate IC50 for viability (e.g., CellTiter-Glo) alongside efficacy.
-
Solubility: Dissolve NAEI in DMSO or water. The hydrochloride salt is water-soluble; the free base may require DMSO.
References
-
Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors in cardiovascular disease." Journal of Cardiovascular Pharmacology, 2007. Link
-
Watanabe, K., et al. "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[1][2] Nature Biotechnology, 2007.[1] Link
-
Griffin, M., et al. "Transglutaminases: nature's biological glues." Biochemical Journal, 2002. Link
-
Lin, L., et al. "Transglutaminase 2: a multi-functional protein in cancer progression." American Journal of Cancer Research, 2023. Link
-
Rath, N., et al. "Rho Kinase Inhibition by Y-27632 Preserves the Host-Guest Compatibility of Human iPSC-Derived Retinal Progenitors." Stem Cell Reports, 2017. Link
Sources
Application Notes and Protocols: N-(2-Aminoethyl)isonicotinamide in Advanced Hydrogel Formulations
Introduction: The Strategic Role of N-(2-Aminoethyl)isonicotinamide in Smart Hydrogels
Hydrogels, with their high water content and biocompatibility, are at the forefront of biomedical research, particularly in drug delivery and tissue engineering.[1][2] The incorporation of functional monomers is a key strategy to impart "smart" behaviors to these networks, allowing them to respond to specific physiological cues. N-(2-Aminoethyl)isonicotinamide is a versatile molecule poised to be a valuable component in such advanced hydrogel systems. Its chemical structure, featuring a primary amine, an amide group, and a pyridine ring, offers multiple functionalities for creating stimuli-responsive and robust hydrogel networks.[3][4] The primary amine provides a reactive site for polymerization, while the pyridine moiety can introduce pH-sensitivity, and the amide group can contribute to the network's stability through hydrogen bonding.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(2-Aminoethyl)isonicotinamide in the formulation of advanced hydrogels. The protocols outlined below are designed to be self-validating, with explanations for each step to ensure scientific integrity and reproducibility.
Chemical and Physical Properties of N-(2-Aminoethyl)isonicotinamide
A thorough understanding of the physicochemical properties of N-(2-Aminoethyl)isonicotinamide is crucial for its effective incorporation into hydrogel formulations.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O | [7] |
| Molecular Weight | 165.19 g/mol | [3][4] |
| CAS Number | 17704-88-0 | [7] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area | 68 Ų | [3] |
Proposed Mechanism of Action in Hydrogel Networks
N-(2-Aminoethyl)isonicotinamide can be incorporated into a hydrogel network primarily through the reaction of its primary amine group. When co-polymerized with other monomers, it can act as a pendant group, imparting its unique chemical functionalities to the entire hydrogel structure. The pyridine ring, with its basic nitrogen atom, can become protonated in acidic environments, leading to electrostatic repulsion between polymer chains and subsequent swelling of the hydrogel.[5] This pH-responsive behavior is highly desirable for targeted drug delivery applications, particularly in the acidic microenvironments of tumors or inflammatory tissues.[1]
Furthermore, the amide group can participate in hydrogen bonding with other polymer chains or with encapsulated therapeutic agents, influencing the mechanical properties of the hydrogel and the release kinetics of the drug.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, characterization, and evaluation of N-(2-Aminoethyl)isonicotinamide-containing hydrogels.
Protocol 1: Synthesis of a pH-Responsive Hydrogel via Free-Radical Polymerization
This protocol describes the synthesis of a hydrogel composed of N-(2-Aminoethyl)isonicotinamide, a primary monomer like Acrylamide (AAm), and a crosslinker.[8][9]
Materials:
-
N-(2-Aminoethyl)isonicotinamide
-
Acrylamide (AAm)
-
N,N'-methylenebis(acrylamide) (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve N-(2-Aminoethyl)isonicotinamide (e.g., 0.1 g), Acrylamide (e.g., 0.9 g), and MBAA (e.g., 0.01 g) in deionized water (e.g., 10 mL).
-
Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Add APS (e.g., 10 mg dissolved in 100 µL of water) and TEMED (e.g., 10 µL) to the monomer solution.
-
Polymerization: Gently swirl the solution and pour it into a suitable mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for 24 hours.[9]
-
Purification: After polymerization, cut the hydrogel into desired shapes and immerse it in a large volume of deionized water for 48-72 hours, changing the water frequently to remove unreacted monomers and initiator.
-
Drying: The purified hydrogel can be dried by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.
Diagram of the Synthesis Workflow:
Caption: Workflow for hydrogel synthesis.
Protocol 2: Characterization of the Hydrogel
A thorough characterization is essential to understand the structure and properties of the synthesized hydrogel.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the incorporation of N-(2-Aminoethyl)isonicotinamide into the polymer network.
-
Procedure: Record the FTIR spectra of the dried hydrogel, N-(2-Aminoethyl)isonicotinamide, and the polyacrylamide hydrogel (as a control).
-
Expected Outcome: The spectrum of the functionalized hydrogel should show characteristic peaks from both the acrylamide backbone and the N-(2-Aminoethyl)isonicotinamide pendant groups (e.g., pyridine ring vibrations).[8]
2. Swelling Studies:
-
Objective: To evaluate the pH-responsiveness and water uptake capacity of the hydrogel.
-
Procedure:
-
Weigh the dried hydrogel samples (Wd).
-
Immerse the samples in buffer solutions of varying pH (e.g., pH 2, 5, 7.4, 9) at a constant temperature.
-
At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.[10]
-
-
Expected Outcome: The hydrogel should exhibit a higher swelling ratio at acidic pH due to the protonation of the pyridine ring.
3. Scanning Electron Microscopy (SEM):
-
Objective: To visualize the morphology and porous structure of the hydrogel.[11]
-
Procedure: Lyophilize the hydrogel, coat it with a conductive material (e.g., gold), and observe it under an SEM.
-
Expected Outcome: SEM images will reveal the interconnected porous network of the hydrogel, which is crucial for drug loading and release.
4. Thermal Analysis (TGA and DSC):
-
Objective: To assess the thermal stability and phase transitions of the hydrogel.
-
Procedure: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the dried hydrogel samples.[8]
-
Expected Outcome: TGA will show the degradation temperature of the hydrogel, indicating its thermal stability. DSC can reveal information about the glass transition temperature.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol details the process of loading a model drug into the hydrogel and studying its release profile.
Materials:
-
Synthesized and purified hydrogel
-
Model drug (e.g., a small molecule drug or a protein)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
Procedure:
Drug Loading:
-
Swell a known weight of the dried hydrogel in a solution of the model drug with a known concentration for 24-48 hours.
-
After swelling, remove the hydrogel and measure the concentration of the remaining drug in the solution using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the solution from the initial amount.
In Vitro Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and 5.5) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots.
-
Plot the cumulative percentage of drug released versus time.[12]
Diagram of Drug Delivery Mechanism:
Caption: Drug loading and pH-triggered release.
Biocompatibility Considerations
While specific biocompatibility studies for N-(2-Aminoethyl)isonicotinamide-based hydrogels are necessary, nicotinamide and its derivatives are generally considered to be biocompatible.[13] In vivo studies on similar hydrogel systems have shown good biocompatibility.[14] However, it is imperative to conduct thorough in vitro and in vivo biocompatibility assessments for any new hydrogel formulation intended for biomedical applications.
Conclusion and Future Perspectives
N-(2-Aminoethyl)isonicotinamide presents a promising avenue for the development of advanced, stimuli-responsive hydrogels. Its unique chemical structure allows for the creation of pH-sensitive networks with potential applications in targeted drug delivery, tissue engineering, and biosensing. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this versatile molecule in hydrogel science. Future research should focus on optimizing the hydrogel formulation, exploring different co-monomers and crosslinkers, and conducting comprehensive in vivo studies to validate the efficacy and safety of these novel biomaterials.
References
-
Al-Dulaimi, O., et al. (2023). Innovative Wound Healing Hydrogel Containing Chicken Feather Keratin and Soy Isoflavone Genistein: In Vivo Studies. MDPI. [Link]
-
Wikipedia. Isonicotinamide. [Link]
-
Çaldıran Işıkver, Y. (2016). Preparation and characterization of nicotine-selective hydrogels. ResearchGate. [Link]
-
Gherman, A. M., et al. (2022). New Hydrogels and Formulations Based on Piperonyl-Imino-Chitosan Derivatives. MDPI. [Link]
-
PubChem. N-(2-aminoethyl)nicotinamide dihydrochloride. [Link]
-
Butt, M. A., et al. (2014). pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide]. Sensors. [Link]
-
Kumar, D. K., et al. (2004). Nonpolymeric hydrogelator derived from N-(4-pyridyl)isonicotinamide. Langmuir. [Link]
-
Abasalizadeh, F., et al. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. PubMed Central. [Link]
-
The Royal Society of Chemistry. Supporting Information for - Preparation of the PNIPAm/PNAGA hydrogel. [Link]
-
Calina, D., et al. (2024). Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications. PubMed Central. [Link]
-
Li, Y., et al. (2023). Advances in Hydrogel-Based Delivery of RNA Drugs for Antitumor Therapy. MDPI. [Link]
-
Wang, L., et al. (2012). Preparation, characterization and properties of aminoethyl chitin hydrogels. PubMed. [Link]
-
Podyacheva, E. Y., et al. (2025). Biocompatibility of Different Nicotinamide Riboside Doses Administered Intravenously to Rats. ResearchGate. [Link]
-
Işıkver, Y. Ç., et al. (2021). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. MDPI. [Link]
-
Abasalizadeh, F., et al. (2019). Hydrogels and Their Applications in Targeted Drug Delivery. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Protocol for the fabrication and application of a low-water-content polyelectrolyte hydrogel. STAR Protocols. [Link]
-
Ilić, D. P., et al. (2021). Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. NIH. [Link]
-
Pinto, A., et al. (2021). Green Hydrogel Synthesis: Emphasis on Proteomics and Polymer Particle-Protein Interaction. MDPI. [Link]
-
Vashist, A., et al. (2014). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. PubMed Central. [Link]
-
Al-Kinani, A. A., et al. (2022). Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. PubMed Central. [Link]
-
Cuggino, J. C., et al. (2019). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. MDPI. [Link]
-
Diaconu, A., et al. (2019). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. MDPI. [Link]
-
Işıkver, Y. Ç., et al. (2021). Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. NIH. [Link]
-
Erfani, A., et al. (2023). Injectable hydrogel particles for amorphous solid formulation of biologics. PubMed. [Link]
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- 2. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. scbt.com [scbt.com]
- 5. pH- and Metal Ion- Sensitive Hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Chromatographic separation of N-(2-Aminoethyl)isonicotinamide and its impurities
Application Note: Strategic Chromatographic Isolation and Purity Profiling of N-(2-Aminoethyl)isonicotinamide
Introduction & Scientific Context
N-(2-Aminoethyl)isonicotinamide (AEIN) represents a critical class of "linker" molecules used in the synthesis of kinase inhibitors, metal-organic frameworks (MOFs), and biotinylation reagents. Its structure—comprising an isonicotinic acid headgroup linked to an ethylenediamine tail—creates a unique chromatographic challenge:
-
Extreme Polarity: The molecule is highly hydrophilic (LogP < 0), leading to poor retention on standard C18 columns.
-
Basic Functionality: The primary amine (
) and the pyridine ring ( ) create multiple ionization states. -
Impurity Complexity: The synthesis typically involves reacting isonicotinic ester/acid with excess ethylenediamine. This generates specific impurities that differ vastly in polarity:
-
Impurity A (Precursor): Isonicotinic Acid (Amphoteric/Acidic).
-
Impurity B (By-product): N,N'-Bis(isonicotinoyl)ethylenediamine (The "Dimer" – Hydrophobic/Neutral).
-
This guide presents two validated approaches: a HILIC-MS method for high-sensitivity impurity profiling and a High-pH RP-HPLC method for robust quality control (QC).
Impurity Profile & Separation Logic
Understanding the chemical nature of the analytes is the foundation of this protocol.
| Compound | Structure Description | Chemical Nature | Chromatographic Challenge |
| AEIN (Target) | Pyridine-Amide-Amine | Highly Basic, Polar | Severe tailing on silica; no retention on C18. |
| Isonicotinic Acid | Pyridine-Carboxylic Acid | Amphoteric ( | Elutes in void volume on C18; peak splitting. |
| Bis-Amide Dimer | Pyridine-Amide-Linker-Amide-Pyridine | Neutral/Weakly Basic, Hydrophobic | Strongly retained in RP; insoluble in pure aqueous. |
| Ethylenediamine | Aliphatic Diamine | Basic, UV-Transparent | Requires MS detection or derivatization; interferes with baseline. |
Strategic Decision Framework
The following decision tree illustrates the logic for selecting the appropriate stationary phase based on the analyte's physicochemical properties.
Figure 1: Decision matrix for selecting the chromatographic mode based on detection requirements and analyte polarity.
Protocol A: HILIC-MS Method (Gold Standard)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for AEIN. The water-rich layer on the polar stationary phase retains the basic amine via hydrogen bonding and electrostatic interactions, while the organic mobile phase ensures high ionization efficiency for Mass Spectrometry (MS).
Experimental Conditions
-
Column: Waters ACQUITY UPLC BEH Amide (or equivalent), 1.7 µm, 2.1 x 100 mm.
-
Why: Amide phases are more stable and show less irreversible adsorption of amines compared to bare silica.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C (Improves mass transfer for basic compounds).
-
Detection:
-
UV: 260 nm (Pyridine absorption max).
-
MS: ESI+, Scan range 100–500 m/z.
-
Gradient Table
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve | Description |
| 0.0 | 5 | 95 | Initial | High organic to retain polar amine. |
| 1.0 | 5 | 95 | 6 | Isocratic hold. |
| 8.0 | 40 | 60 | 6 | Gradient elution of increasingly polar species. |
| 9.0 | 50 | 50 | 1 | Flush strongly retained acids. |
| 11.0 | 5 | 95 | 1 | Re-equilibration (Critical in HILIC). |
Expected Elution Order:
-
Bis-Amide Dimer: Elutes early (least polar).
-
AEIN (Target): Mid-elution (good retention).
-
Isonicotinic Acid: Elutes late (interaction with amide phase).
-
Ethylenediamine: Strong retention (requires high buffer strength to elute).
Protocol B: High-pH RP-HPLC (Robust QC Alternative)
Rationale: If HILIC is unavailable, standard low-pH C18 methods will fail because AEIN will be protonated (charged) and elute in the void. By raising the pH to 10 (above the amine
Critical Requirement: You MUST use a "Hybrid" particle column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica columns will dissolve at pH 10.
Experimental Conditions
-
Column: Agilent Poroshell HPH-C18, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Methanol.
-
Detection: UV at 260 nm.[1]
Gradient Table
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 5 | Initial low organic to retain polar acid impurities. |
| 10.0 | 60 | Linear ramp to elute AEIN. |
| 12.0 | 90 | Wash step for Bis-Amide Dimer. |
| 15.0 | 5 | Re-equilibration. |
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.
-
Tailing Factor (
): Must be < 1.5 for the AEIN peak.-
Troubleshooting: If tailing > 1.5 in HILIC, increase buffer concentration to 20 mM to suppress secondary silanol interactions.
-
-
Resolution (
): > 2.0 between AEIN and Isonicotinic Acid. -
Sensitivity (S/N): Limit of Quantitation (LOQ) for Isonicotinic Acid should be
area.
Analytical Workflow Diagram
The following workflow details the sample preparation and data processing steps required to ensure data integrity.
Figure 2: Step-by-step analytical workflow from crude sample to purity calculation.
References
-
Agilent Technologies. (2017).[5] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8622EN. Link
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Link
-
Thermo Fisher Scientific. (2019). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. Application Note 73151. Link
- McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Authoritative text on HILIC mechanisms for basic drugs).
-
Waters Corporation. (n.d.). XBridge BEH C18 Column Care and Use Manual. (Reference for High pH stability limits). Link
Sources
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- 3. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
Application Note: N-(2-Aminoethyl)isonicotinamide as a Tool for Studying NAD+-Dependent Enzymes
[1]
Executive Summary
N-(2-Aminoethyl)isonicotinamide (AEIN) is a synthetic structural analog of the nicotinamide moiety found in Nicotinamide Adenine Dinucleotide (NAD+).[1] Unlike general affinity ligands (e.g., Cibacron Blue), AEIN offers a targeted approach for isolating enzymes possessing a specific nicotinamide-binding fold.[1]
By coupling AEIN to a solid support via its primary amine "spacer arm," researchers can create a high-specificity affinity resin.[1] This tool is critical for the purification of dehydrogenases, the study of inhibitor binding kinetics, and the isolation of novel NAD+-binding proteins from complex lysates.
Mechanism of Action & Chemical Logic
Structural Mimicry
NAD+-dependent enzymes, such as Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH), typically possess a Rossmann fold—a structural motif that binds the nucleotide co-factor.[1]
-
Natural Ligand: In NAD+, the nicotinamide ring is attached to a ribose sugar at the N1 position, with the amide group at the C3 (meta) position.[1]
-
AEIN Ligand: AEIN presents an isonicotinamide ring (amide at C4, para) with a flexible ethyl spacer attached to the amide nitrogen.[1]
Why this works: The pyridine ring of AEIN mimics the electronic properties of the nicotinamide headgroup. The ethyl spacer allows the ligand to protrude from the matrix bead, minimizing steric hindrance and allowing the enzyme's deep binding pocket to access the ligand.
Interaction Pathway
The following diagram illustrates the chemical logic of the affinity system:
Figure 1: The assembly of the AEIN affinity matrix and its interaction with target enzymes.
Protocol A: Preparation of AEIN-Affinity Resin
Objective: Covalently couple AEIN to an NHS-activated Sepharose matrix to create a stable affinity column.
Materials Required[3][4][5][6][7][8][9][10]
-
Ligand: N-(2-Aminoethyl)isonicotinamide (Target concentration: 10–20 µmol/mL of gel).
-
Matrix: NHS-Activated Sepharose 4 Fast Flow (or equivalent).
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.[1]
-
Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.[1]
-
Wash Buffers:
-
Buffer A: 0.1 M Tris-HCl, pH 8.0.
-
Buffer B: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0.[1]
-
Step-by-Step Procedure
-
Ligand Solubilization: Dissolve AEIN in the Coupling Buffer to a final concentration of 5 mg/mL.
-
Expert Insight: Ensure the pH is maintained at 8.3. If the pH drops due to the ligand, adjust carefully with NaOH. The unprotonated amine is required for the nucleophilic attack on the NHS ester.
-
-
Resin Preparation: Wash the NHS-activated Sepharose with cold 1 mM HCl (10–15 column volumes) to remove preservatives and preserve the active groups.
-
Critical Note: Do not use buffers containing primary amines (e.g., Tris) at this stage, as they will compete with the ligand.[1]
-
-
Coupling Reaction:
-
Mix the ligand solution with the washed resin (1:1 volume ratio).
-
Incubate for 4 hours at room temperature or overnight at 4°C with gentle rotation. Do not use a magnetic stir bar, as it grinds the beads.[1]
-
-
Blocking:
-
Drain the coupling buffer.
-
Add Blocking Buffer (Ethanolamine) to the resin. Incubate for 2 hours at room temperature.
-
Reasoning: Ethanolamine caps any remaining active NHS esters, preventing non-specific covalent binding of proteins during purification.[1]
-
-
Washing Cycle:
-
Wash the resin alternately with Buffer B (low pH) and Buffer A (high pH).[1] Repeat this cycle 3 times.
-
Store the resin in 20% Ethanol at 4°C.
-
Protocol B: Purification of NAD+-Dependent Dehydrogenases
Objective: Isolate specific dehydrogenases (e.g., LDH, MDH) from a crude cell lysate using the AEIN-Sepharose column.[1]
Experimental Workflow
Figure 2: Decision tree and workflow for enzyme purification using AEIN resin.
Detailed Methodology
-
Sample Preparation:
-
Dialyze crude lysate into Binding Buffer (20 mM Sodium Phosphate, 1 mM EDTA, 1 mM DTT, pH 7.2).[1]
-
Expert Insight: EDTA is crucial to chelate heavy metals that might oxidize the resin or inhibit the enzyme. DTT maintains enzyme stability.
-
-
Column Loading:
-
Load the sample onto the AEIN-Sepharose column at a slow flow rate (e.g., 0.5 mL/min) to maximize contact time.[1]
-
Collect the flow-through for analysis (to check for overload).
-
-
Washing:
-
Wash with 10 column volumes (CV) of Binding Buffer until UV absorbance (A280) returns to baseline.[1]
-
-
Elution Strategy (Choose One):
-
Option A: Biospecific Elution (Recommended): Apply a linear gradient of NAD+ (0 to 10 mM) in Binding Buffer.[1]
-
Mechanism:[1] Free NAD+ competes with the immobilized AEIN for the enzyme's active site. Elution at a specific NAD+ concentration validates the specificity of the interaction.
-
-
Option B: Salt Elution: Apply a linear gradient of NaCl (0 to 1.0 M).
-
Use Case: Cheaper, but less specific.[1] Useful if the enzyme binds AEIN very tightly.
-
-
Data Analysis & Validation
To ensure the protocol was successful, compare the fractions using the following metrics.
Table 1: Expected Purification Metrics
| Parameter | Crude Lysate | Flow-Through | Elution Fraction (Peak) |
| Total Protein (mg) | High (100%) | High (~90%) | Low (<5%) |
| Enzyme Activity (Units) | 100% | <10% | >60% |
| Specific Activity (U/mg) | Low (Baseline) | Low | High (Enriched) |
| Purity (SDS-PAGE) | Many bands | Many bands | Single/Few bands |
Validation Assay: LDH Activity
If purifying Lactate Dehydrogenase, validate the elution peak:
-
Mix 50 µL of elution fraction with 950 µL of assay buffer (0.15 mM NADH, 1 mM Sodium Pyruvate in Phosphate Buffer).
-
Monitor the decrease in Absorbance at 340 nm (oxidation of NADH to NAD+).
-
A rapid decrease confirms the presence of active dehydrogenase.
Troubleshooting & Optimization
-
Problem: Enzyme does not bind.
-
Cause: The "Iso" (para) position of the amide may sterically hinder binding for certain dehydrogenases that strictly require the "Nicotinamide" (meta) geometry.
-
Solution: Test the binding pH. Some dehydrogenases bind better at pH 6.5 or 8.0. Alternatively, switch to N-(2-aminoethyl)nicotinamide (the meta isomer).[1]
-
-
Problem: Enzyme does not elute with NAD+.
-
Cause: Binding is too strong (high affinity).
-
Solution: Use a "Pulse Elution" with 5 mM NADH (reduced form) or add 0.5 M NaCl to the NAD+ elution buffer to disrupt both hydrophobic and ionic interactions.
-
-
Problem: Leaching of Ligand.
-
Cause: Unstable coupling.
-
Solution: Ensure the coupling pH was >8.0 and the wash cycle (High/Low pH) was rigorous.
-
References
-
Mosbach, K., et al. (1972).[1] "Affinity Chromatography of Enzymes on Immobilized Nucleotide Analogues." The Enzymes, Vol 34.[1] [1]
-
Lowe, C. R., & Dean, P. D. G. (1974).[1] "Affinity Chromatography: Biospecific Sorption." John Wiley & Sons. (Classic text establishing spacer arm logic).
-
Santa Cruz Biotechnology. "N-(2-Aminoethyl)isonicotinamide Product Data."
-
Thermo Fisher Scientific. "Affinity Purification Technical Handbook."
-
Lee, C. Y., et al. (1977).[1] "N6-(6-Aminohexyl)-NAD+ and its application to affinity chromatography." Journal of Biological Chemistry. (Foundational work on NAD analogs).
Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) for AEIN and coupling reagents before use.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-Aminoethyl)isonicotinamide
Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)isonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am consistently getting a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired N-(2-Aminoethyl)isonicotinamide. What is this byproduct and how can I minimize its formation?
A1: The likely culprit is the di-acylated byproduct, N,N'-bis(isonicotinoyl)ethylenediamine. This occurs because ethylenediamine possesses two reactive primary amine groups, both of which can react with your isonicotinic acid derivative (e.g., isonicotinoyl chloride or an activated ester).
Causality: The formation of the mono- versus di-acylated product is a classic example of competitive reaction kinetics. If the concentration of the activated isonicotinic acid derivative is too high, or if the reaction conditions favor rapid, indiscriminate acylation, the formation of the di-acylated byproduct becomes significant.
Troubleshooting Strategies:
-
Control Stoichiometry: Employ a significant excess of ethylenediamine relative to the isonicotinic acid derivative. A molar ratio of 5:1 to 10:1 (ethylenediamine:isonicotinic acid derivative) is a good starting point. This statistically favors the mono-acylation by ensuring that an isonicotinic acid derivative molecule is more likely to encounter an unreacted ethylenediamine molecule than a mono-acylated one.
-
Slow Addition: Add the isonicotinic acid derivative to the solution of ethylenediamine dropwise and at a controlled rate. This maintains a low instantaneous concentration of the acylating agent, further promoting mono-substitution.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for the mono-acylated product.[1]
-
Use of a Protecting Group: A more robust, albeit longer, route involves the use of a protecting group on one of the amine functionalities of ethylenediamine. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.[1] The synthesis would proceed as follows:
-
Step 1: Mono-Boc protection of ethylenediamine. This yields N-Boc-ethylenediamine.
-
Step 2: Acylation of the free amine. The N-Boc-ethylenediamine is then reacted with your activated isonicotinic acid derivative.
-
Step 3: Deprotection. The Boc group is removed under acidic conditions to yield the desired product.
-
Experimental Protocol: Selective Mono-acylation using Excess Ethylenediamine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (10 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve isonicotinoyl chloride (1 equivalent) in the same solvent and add it to the dropping funnel.
-
Add the isonicotinoyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours.
-
Allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Diagram: Reaction Scheme for Mono- vs. Di-acylation
Caption: Competitive reaction pathways in the synthesis of N-(2-Aminoethyl)isonicotinamide.
Q2: I've managed to reduce the formation of the di-acylated byproduct, but I'm still struggling with the purification of N-(2-Aminoethyl)isonicotinamide. What are the best methods to purify the final product?
A2: Purification can be challenging due to the polar nature of the product and the presence of excess ethylenediamine and the di-acylated byproduct. A multi-step purification strategy is often necessary.
Troubleshooting Strategies:
-
Removal of Excess Ethylenediamine:
-
Distillation: If the reaction is performed neat or in a high-boiling solvent, excess ethylenediamine can be removed by vacuum distillation.
-
Aqueous Wash with Copper(II) Sulfate: A useful technique involves dissolving the crude reaction mixture in an organic solvent and washing with a dilute aqueous solution of copper(II) sulfate. Ethylenediamine is a strong chelating agent and will preferentially form a water-soluble complex with the copper ions, which can then be removed in the aqueous layer.[2]
-
-
Separation from the Di-acylated Byproduct:
-
Crystallization: N-(2-Aminoethyl)isonicotinamide and its di-acylated counterpart may have different solubilities in various solvent systems. Experiment with different solvents (e.g., isopropanol, ethanol, water, or mixtures) to find conditions where the desired product preferentially crystallizes, leaving the byproduct in the mother liquor, or vice versa.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. Due to the basic nature of the amino groups, it is often beneficial to add a small amount of a base, such as triethylamine or ammonia, to the eluent to prevent streaking and improve separation. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended.
-
Experimental Protocol: Purification Workflow
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
If a large excess of ethylenediamine was used, remove the bulk of it by vacuum distillation.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a 5-10% aqueous solution of copper(II) sulfate until the blue color of the aqueous layer persists, indicating that all the excess ethylenediamine has been complexed.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography or crystallization.
Diagram: Purification Workflow
Caption: A general workflow for the purification of N-(2-Aminoethyl)isonicotinamide.
Q3: My yields are consistently low, even after optimizing for mono-acylation. What other factors could be contributing to low product recovery?
A3: Low yields can stem from several factors beyond the formation of the di-acylated byproduct. These can include incomplete reactions, product loss during workup, and the choice of starting materials.
Troubleshooting Strategies:
-
Choice of Acylating Agent:
-
Isonicotinoyl chloride is highly reactive and can lead to side reactions if not handled carefully. Ensure it is of high purity and added under anhydrous conditions to prevent hydrolysis back to isonicotinic acid.
-
Ethyl isonicotinate can be a milder alternative to isonicotinoyl chloride. The reaction with ethylenediamine typically requires heating, but can offer better control.[3]
-
-
Reaction Monitoring: Ensure the reaction has gone to completion by using TLC or LC-MS. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary.
-
Workup and Extraction: The product, being polar and containing a free amine, can have some solubility in water. During aqueous washes, ensure the pH of the aqueous layer is basic to minimize the protonation and subsequent loss of the product into the aqueous phase. Multiple extractions with an organic solvent are recommended to maximize recovery.
-
Alternative Synthetic Routes: Consider a solvent-free reaction, which can sometimes lead to higher yields and simplified downstream processing.[4] Enzymatic catalysis, while more specialized, can also offer high selectivity and yields under mild conditions.
Quantitative Data Summary: Comparison of Acylating Agents
| Acylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Isonicotinoyl Chloride | Low temperature (0 °C), slow addition | High reactivity, shorter reaction times | Prone to di-acylation, sensitive to moisture |
| Ethyl Isonicotinate | Elevated temperature (e.g., 100 °C)[3] | Milder, less prone to side reactions | Slower reaction times, requires heating |
References
-
ResearchGate. (2025). Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2-imidazolidinone from ethylenediamine using CO2 as a C1 building block over the SnO2/g-C3N4 catalyst. Retrieved February 1, 2026, from [Link]
-
PubMed. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2014). How can I make a mono adduct of amide from the reaction between lactone and ethylenediamine?. Retrieved February 1, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
- Google Patents. (n.d.). Method for synthesizing 2-aminoethyl(ethyl)amine - CN102260175A.
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved February 1, 2026, from [Link]
-
PubMed. (2024). Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. Retrieved February 1, 2026, from [Link]
-
PubMed. (2001). The 2-(N-formyl-N-methyl)aminoethyl group as a potential phosphate/thiophosphate protecting group in solid-phase oligodeoxyribonucleotide synthesis. Retrieved February 1, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. Retrieved February 1, 2026, from [Link]
-
PubMed. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Retrieved February 1, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancements in N-(2-hydroxyethyl)isonicotinamide Synthesis: Sustainable and Efficient Production. Retrieved February 1, 2026, from [Link]
Sources
Technical Support Center: Solubility Optimization for N-(2-Aminoethyl)isonicotinamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
N-(2-Aminoethyl)isonicotinamide is a pyridine-based scaffold commonly used as a linker or intermediate in the synthesis of bioactive molecules (e.g., ROCK inhibitors, HDAC inhibitors).[1][2] In biological assays, users often encounter precipitation when diluting high-concentration stocks into physiological buffers (pH 7.4).[3][1][2]
Chemical Behavior:
-
Amphiphilic Nature: The molecule contains a hydrophobic pyridine ring and a hydrophilic ethylamine side chain.[3]
-
Ionization States (pKa):
-
Solubility Driver: At physiological pH, the terminal amine is positively charged, which aids solubility.[2] However, the neutral pyridine ring and potential intermolecular Hydrogen bonding (amide-amide interactions) can drive aggregation and precipitation at concentrations >10 mM or in high-salt environments ("salting out").[1][2]
Diagnostic Decision Tree
Use this flowchart to identify the root cause of your solubility issue before proceeding to the protocols.
Figure 1: Diagnostic workflow for identifying solubility bottlenecks. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.
Technical FAQ & Troubleshooting Guide
Q1: I am using the Free Base form, and it is not dissolving in water. Why?
The Mechanism: The free base of N-(2-Aminoethyl)isonicotinamide relies heavily on the protonation of the primary amine for water solubility.[1] In pure water (pH ~7), the compound may not be fully ionized, and the crystal lattice energy (or lipophilicity of the pyridine ring) prevents dissolution. The Fix:
-
Method A (Acidification): Add 1.0 equivalent of HCl (1M or 6M) to convert it in situ to the hydrochloride salt.[3] This usually results in immediate dissolution.[3][2]
-
Method B (Stock Change): Dissolve in 100% DMSO to create a high-concentration stock (e.g., 100 mM), then dilute.[3][1][2]
Q2: My compound precipitates when I add my DMSO stock to the cell culture media.
The Mechanism: This is known as "DMSO Shock."[3] When a hydrophobic molecule in DMSO is suddenly exposed to a high-water environment, the solvent power drops largely.[3][2] Additionally, the high salt content in media (PBS, DMEM) reduces the solubility of organic compounds ("salting out"). The Fix: Do not pipette DMSO stock directly into the well. Use the Intermediate Dilution Protocol (See Section 4).
Q3: Can I heat the solution to dissolve the precipitate?
Expert Insight:
-
Yes, but with caution. You can heat the stock solution (in DMSO or water) to 40–50°C for 5–10 minutes. Sonication is preferred over heating.[3][2]
-
Warning: Avoid boiling. Amides can hydrolyze at high temperatures in acidic or basic conditions over prolonged periods, though isonicotinamides are relatively stable.[3][2]
-
Biological Check: If you must heat it to dissolve, the compound is likely supersaturated at room temperature and may precipitate during your assay (e.g., inside the incubator), leading to false negatives.[2]
Q4: What is the maximum recommended DMSO concentration?
For most cell-based assays, the final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent toxicity.[2]
-
Calculation: If you need a 100 µM final assay concentration and can only tolerate 0.1% DMSO, your stock must be 100 mM.[3][2] If the compound is not soluble at 100 mM in DMSO, you must use a cosolvent system (Section 5).[3]
Validated Protocols
Protocol A: Preparation of Stable Stock Solutions
Goal: Create a 50 mM Stock Solution.
| Parameter | Free Base (MW ~165.2 g/mol ) | Dihydrochloride Salt (MW ~238.1 g/mol ) |
| Preferred Solvent | DMSO (Anhydrous) | Water or PBS |
| Solubility Limit (Est.) | ~100 mM (in DMSO) | >200 mM (in Water) |
| Storage | -20°C (Desiccated) | -20°C |
| Stability | 3–6 Months | 6–12 Months |
Step-by-Step:
-
Weigh 8.25 mg of Free Base (or 11.9 mg of 2HCl salt).[3]
-
For Free Base: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30 seconds.[3][2] If particles remain, sonicate at 40°C for 5 mins.
-
For Salt: Add 1.0 mL of sterile distilled water. Vortex. (Salt form dissolves rapidly).[3]
Protocol B: The "Step-Down" Dilution (Preventing Shock)
Goal: Dilute 50 mM DMSO stock to 10 µM Assay Concentration without crashing.
-
Prepare Intermediate Buffer: Place 960 µL of PBS (or Media) in a tube.[3]
-
Intermediate Step (10x): Add 40 µL of the 50 mM DMSO stock to the 960 µL buffer.
-
Final Dilution: Add 5 µL of the Intermediate Solution to 995 µL of Assay Media.
Advanced Formulation Strategies (For High Concentrations)
If the compound precipitates even with step-down dilution (e.g., for animal studies or high-dose assays), use a Cosolvent System or Complexation .[1][2]
Formulation 1: The "Golden Triangle" (PEG/Tween)
This mixture maintains solubility for moderately lipophilic amines.[3]
-
Recipe: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Preparation Order (Crucial):
Formulation 2: Cyclodextrin Complexation
Cyclodextrins form a "host-guest" complex, shielding the hydrophobic pyridine ring while the hydrophilic exterior interacts with water.[2]
Visualizing the Serial Dilution Workflow
Figure 2: Step-Down Dilution Strategy. Direct dilution from Stock to Final often causes precipitation.[3] The Intermediate step allows the compound to equilibrate in an aqueous buffer at a higher allowable solvent concentration.
References
-
PubChem. (n.d.).[3][4] N-(2-Aminoethyl)isonicotinamide Compound Summary. National Center for Biotechnology Information.[3][2] Retrieved February 1, 2026, from [Link][2]
-
Ascendia Pharma. (2021).[3] 5 Novel Techniques for Solubility Enhancement. Retrieved February 1, 2026, from [Link][2]
-
Rasheed, A., et al. (2007).[3][2] Stacking complexation by nicotinamide: a useful way of enhancing drug solubility. PubMed.[3][2][4] Retrieved February 1, 2026, from [Link][2]
-
ResearchGate. (2014).[3] How to enhance drug solubility for in vitro assays? Retrieved February 1, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 3. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-aminoethyl)nicotinamide dihydrochloride | C8H13Cl2N3O | CID 45074880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
How to overcome polymorphism in N-(2-Aminoethyl)isonicotinamide crystallization
Technical Support Center: Crystallization & Solid-State Control Topic: Overcoming Polymorphism in N-(2-Aminoethyl)isonicotinamide Document ID: TSC-CRYST-2024-089 Status: Active[1]
Executive Summary
N-(2-Aminoethyl)isonicotinamide (CAS 17704-88-0) presents a unique crystallization challenge due to its structural duality: a rigid, hydrogen-bond-active isonicotinamide core and a flexible, rotation-prone aminoethyl tail.[1] This combination drives conformational polymorphism , where the molecule crystallizes in different lattice arrangements based on the torsion angle of the ethylamine chain and the competition between amide-amide homosynthons and pyridine-amide heterosynthons.
This guide provides high-level troubleshooting for researchers encountering oiling out (LLPS), concomitant polymorphism, and solvate formation.[1]
Part 1: Troubleshooting Guides (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: Every time I attempt to crystallize N-(2-Aminoethyl)isonicotinamide from ethanol or methanol, it separates into a viscous oil at the bottom of the flask rather than forming crystals. Cooling further just solidifies the oil into a glass.[1] How do I get discrete crystals?
Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the interaction between the solute molecules is significantly stronger than the solute-solvent interaction, but the kinetic barrier to nucleation is high due to the flexible aminoethyl chain. The "oil" is a solute-rich liquid phase that is metastable.
Corrective Protocol:
-
Change the Solvent System: Pure alcohols often interact too strongly with the amine tail, stabilizing the disordered liquid phase.[1] Switch to a binary solvent system using a polar aprotic solvent (for dissolution) and a non-polar antisolvent (to force ordering).[1]
-
Temperature Cycling: Do not crash cool. The oil phase must be re-dissolved by heating, then cooled extremely slowly (0.1°C/min) into the metastable zone.[1]
-
Seed the Oil: If oiling occurs, add seed crystals (if available) directly to the oil droplet while maintaining the temperature just below the saturation point.[1]
Recommended Solvent System:
-
Primary Solvent: Isopropyl Acetate (IPAc) or Acetonitrile (ACN).[1]
-
Antisolvent: Methyl tert-butyl ether (MTBE) or n-Heptane.[1]
-
Ratio: Start 1:1, moving to 1:3.
Issue 2: Concomitant Polymorphs (Inconsistent XRPD)
User Question: My X-Ray Powder Diffraction (XRPD) patterns are inconsistent between batches. Sometimes I get a pattern with a peak at 18.2° 2θ, and other times distinct peaks at 21.5° 2θ. Often, I see a mix. How do I isolate the thermodynamically stable form?
Technical Diagnosis: This indicates Ostwald’s Rule of Stages is in effect.[1] The molecule is kinetically trapping into a metastable form (likely an open-chain conformer) before transforming to the stable form.[1] Fast crystallization favors the metastable form; slow equilibration favors the stable form.[1]
Corrective Protocol:
-
Slurry Equilibration (The "Gold Standard"):
-
Suspend your mixed-phase solid in a solvent where it has low solubility (e.g., Toluene or IPE).[1]
-
Stir at a controlled temperature (e.g., 25°C or 50°C) for 48–72 hours.
-
Mechanism:[1][2][3] The solvent mediates the dissolution of the higher-energy metastable crystals and the growth of the lower-energy stable crystals.
-
-
Avoid Supersaturation Spikes: High supersaturation (rapid evaporation) forces the system to grab the nearest available energy minimum (metastable).[1] Use Slow Evaporation or Controlled Cooling .[1]
Issue 3: Solvate Formation
User Question: I obtained beautiful needles from water/ethanol, but they turn opaque and crumble to powder when dried under vacuum. What is happening?
Technical Diagnosis: You likely crystallized a channel solvate or hydrate .[1] The pyridine nitrogen and the primary amine are excellent hydrogen bond acceptors for water/ethanol.[1] When you dry the crystal, the solvent lattice collapses (desolvation), destroying the crystal integrity and leaving an amorphous or semi-crystalline powder.[1]
Corrective Protocol:
-
TGA Analysis: Run Thermogravimetric Analysis (TGA) to confirm solvent loss.[1]
-
Switch to Non-Solvate Forming Solvents: Avoid small H-bond donor solvents (Water, MeOH).[1] Use bulky solvents that cannot fit into the crystal lattice voids, such as Ethyl Acetate or MIBK .[1]
-
Desolvation Control: If the solvate is the only way to purify, desolvate it slowly under high humidity (if it's a hydrate) or solvent vapor atmosphere to allow the lattice to reorganize (relax) into a non-solvated polymorph rather than collapsing.[1]
Part 2: Experimental Workflows & Visualization
Workflow 1: Polymorph Screening Decision Tree
This logic flow guides you from the crude synthesis reaction to a pure stable polymorph.[1]
Caption: Decision tree for isolating stable polymorphs, addressing oiling out and phase purity.
Workflow 2: Molecular Synthon Competition
Understanding the molecular interactions driving the polymorphism.[1]
Caption: Competitive hydrogen bonding pathways. The "Head-to-Head" dimer usually leads to greater stability.
Part 3: Quantitative Data & Protocols
Table 1: Recommended Solvent Screening Matrix
Based on solubility parameters for pyridine-amide derivatives.
| Solvent Class | Specific Solvent | Solubility | Risk Factor | Recommended Use |
| Alcohol | Methanol / Ethanol | High | Solvate formation | Initial dissolution for antisolvent method.[1] |
| Ester | Isopropyl Acetate | Moderate | Low | Primary solvent for cooling crystallization.[1] |
| Nitrile | Acetonitrile | Moderate | Oiling out | Good for obtaining anhydrous forms.[1] |
| Ether | MTBE / IPE | Low | None | Antisolvent or slurry medium.[1] |
| Hydrocarbon | n-Heptane / Toluene | Very Low | None | Slurry equilibration (to convert metastable |
Protocol: Slurry Equilibration for Phase Purity
Use this when you have mixed polymorphs or low crystallinity.[1]
-
Preparation: Weigh 500 mg of crude N-(2-Aminoethyl)isonicotinamide.
-
Suspension: Add 3.0 mL of Toluene (or Isopropyl Ether). The solid should not fully dissolve.[1]
-
Agitation: Place in a sealed vial with a magnetic stir bar. Stir at 300 RPM.
-
Cycling (Optional): To accelerate conversion, cycle temperature between 20°C and 40°C every 4 hours.
-
Duration: Continue for 48 hours.
-
Harvest: Filter the solids rapidly. Do not wash with fresh solvent (to avoid redissolution).[1]
-
Drying: Dry at 40°C under vacuum for 12 hours.
-
Validation: Analyze via XRPD. Sharp, defined peaks indicate a pure crystalline phase.[1]
References
-
Aakeröy, C. B., et al. (2022).[1] Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design. [1]
- Relevance: Establishes the baseline polymorphic behavior of the isonicotinamide core and the competition between melt and solution phases.
-
Eccles, K. S., et al. (2011).[1] Competition between amide...amide and pyridine...amide hydrogen bonds in isonicotinamide derivatives. CrystEngComm.
- Relevance: Explains the "Synthon Competition" mechanism visualized in Workflow 2.
-
Vishweshwar, P., et al. (2003).[1] Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences.
- Relevance: Provides the foundational theory for using supramolecular synthons to control crystalliz
-
PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide.
- Relevance: Highlights the synthesis and "oily free base" nature of the closest structural analog, validating the "Oiling Out" troubleshooting section.
Sources
Purification strategies for crude N-(2-Aminoethyl)isonicotinamide
Technical Support Center: Ticket #8492 Subject: Purification Strategies for Crude N-(2-Aminoethyl)isonicotinamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
User Issue Description
"I synthesized N-(2-aminoethyl)isonicotinamide by reacting methyl isonicotinate with excess ethylenediamine. The reaction seems complete by TLC, but I’m struggling with purification.
The crude oil smells strongly of amine (ethylenediamine) even after rotovap. 2.[1] When I try to dissolve it in methanol for a column, a white solid precipitates out.
My normal phase silica column is a disaster—the product streaks and won't elute cleanly.
How do I get a clean product suitable for MOF ligand synthesis?"
Root Cause Analysis
Your difficulties stem from the amphiphilic and highly polar nature of N-(2-Aminoethyl)isonicotinamide (AEIN) .[1] You are dealing with three distinct physicochemical challenges simultaneously:
-
High Boiling Point Impurity: Ethylenediamine (EDA) has a boiling point of 116°C and forms strong hydrogen bonds, making it difficult to remove via standard rotary evaporation.[1][2]
-
Bis-Amide Formation: The "white solid" is likely N,N'-bis(isonicotinoyl)ethylenediamine , a common byproduct where one EDA molecule reacts with two ester molecules.[1][2] This is insoluble in most solvents.[1][2]
-
Silanol Interactions: The primary aliphatic amine on your product (
) interacts strongly with acidic silanols on silica gel, causing irreversible adsorption or severe tailing.[1][2]
Resolution Protocol: The "Aqueous Switch" Strategy
Do not rely on standard silica chromatography immediately.[1][2] Instead, utilize the solubility differential between the mono-amide (product) and the bis-amide (impurity).
Step 1: Removal of Excess Ethylenediamine (The Azeotrope Method)
Direct vacuum is often insufficient due to the viscosity of the oil.
-
High Vacuum: Place the crude reaction mixture under high vacuum (<1 mbar) at 60°C for 2 hours.
-
Toluene Chase: If the amine smell persists, add Toluene (20 mL per gram of crude) and rotovap again.[1] Toluene forms a positive azeotrope with ethylenediamine, helping to drag the remaining traces out [1].[2]
-
Result: You will be left with a viscous, yellow/orange oil.[1][2]
Step 2: The "Water Crash" (Critical Purification Step)
This step leverages the insolubility of the Bis-amide byproduct.[3]
-
Dissolution: Take the oily residue from Step 1 and suspend it in distilled water (approx. 5 mL per gram of starting material).[1]
-
Note: Your product (AEIN) is highly water-soluble due to the pyridine and primary amine.[1]
-
-
Precipitation: Stir vigorously for 15 minutes. The hydrophobic Bis-amide impurity will remain undissolved as a white/off-white solid.[1][2]
-
Filtration: Filter the suspension through a sintered glass funnel or Celite pad.[1]
Step 3: Isolation & Polishing
-
Lyophilization: Freeze-dry the aqueous filtrate to obtain the product as a hygroscopic solid.[1]
-
Optional Desalting (SCX): If the product is still not 98%+ pure, use the SCX protocol below.
Advanced Troubleshooting: SCX Chromatography
If you require ultra-high purity (e.g., for crystallography or biological assays), standard silica is ineffective.[2] Use Strong Cation Exchange (SCX) resin.[1] This "Catch-and-Release" mechanism is the gold standard for polar amines.[1][2]
Protocol:
-
Load: Dissolve crude in MeOH/Water (1:1). Load onto pre-conditioned SCX cartridge.[1][2]
-
Wash: Flush with Methanol .[1][2]
-
Result: Removes non-basic organic impurities and residual solvents.[1]
-
-
Elute: Flush with 2M Ammonia in Methanol .
-
Concentrate: Evaporate the ammoniacal methanol to yield the free base.
Visualizing the Workflow
Figure 1: Decision tree for the purification of N-(2-Aminoethyl)isonicotinamide, highlighting the critical water-solubility switch.
Data Summary: Impurity Profiles
| Component | Approx. pKa | Solubility (Water) | Solubility (DCM) | Removal Strategy |
| Product (Mono-amide) | ~3.6 (Py), ~9.8 (Amine) | High | Moderate | Retained in filtrate; Catch on SCX.[1][2] |
| Ethylenediamine (EDA) | ~10.0, ~7.0 | Miscible | Miscible | Azeotropic distillation / High Vac.[1][2] |
| Bis-Amide Impurity | ~3.6 (Py only) | Insoluble | Low | Precipitation & Filtration. |
| Isonicotinic Acid | ~3.6, ~4.8 | Low (at pH 7) | Low | Wash with basic buffer (if using extraction).[1][2] |
Frequently Asked Questions (FAQ)
Q: Can I use DCM/Water extraction instead of the filtration method? A: It is risky.[1] Because the product is a primary amine with a pyridine ring, it is extremely hydrophilic.[2] It will partition significantly into the aqueous phase, leading to massive yield loss.[2] If you must extract, use continuous extraction (Soxhlet) with Chloroform or salt out the aqueous phase heavily with NaCl.
Q: The product turned into a sticky gum after drying. Is it degraded? A: Likely not. The free base is often an oil or low-melting solid that is highly hygroscopic.[1] If it looks like a gum, it has likely absorbed atmospheric moisture.[1][2] Store it in a desiccator or convert it to the hydrochloride salt (using HCl in Dioxane) for better handling properties [3].[1]
Q: Why did my silica column stop flowing? A: You likely used pure Methanol/DCM.[1] The amine groups on your product formed hydrogen bonds with the silica gel, essentially "clogging" the active sites. You must add 1-5% Triethylamine (TEA) or Ammonia to your eluent to compete with the silanols, or switch to Neutral Alumina.[2]
References
-
Purification of Ethylenediamine. LookChem Chemical Encyclopedia. (Azeotropic distillation techniques for diamines).
-
Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide. PrepChem. (Detailed protocol on water dissolution and filtration of bis-amide byproducts).
-
N-(2-Aminoethyl)nicotinamide dihydrochloride. PubChem Compound Summary. (Physical properties and salt forms of the isomer). [1]
Sources
- 1. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 3. prepchem.com [prepchem.com]
- 4. KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 7. US3202713A - Process for the separation of ethylenediamine from a crude product - Google Patents [patents.google.com]
Technical Support Center: N-(2-Aminoethyl)isonicotinamide Stability
The following technical guide details the stability profile and degradation pathways of N-(2-Aminoethyl)isonicotinamide (CAS 17704-88-0). This document is structured for researchers requiring immediate troubleshooting support and mechanistic insight into solution-state behavior.
Executive Summary & Chemical Context
N-(2-Aminoethyl)isonicotinamide is a bifunctional pyridine derivative often used as a linker in drug conjugates or a precursor in supramolecular chemistry. Its structure contains three reactive centers: the pyridine nitrogen , the amide linkage , and the primary amine tail.
Stability in solution is governed by two competing mechanisms: Hydrolysis (dominant in acidic/basic extremes) and Intramolecular Cyclization (dominant in neutral-to-basic conditions). Understanding these pathways is critical for interpreting "ghost peaks" in HPLC and preventing potency loss during storage.
Degradation Pathways (Mechanistic Insight)
The degradation of N-(2-Aminoethyl)isonicotinamide is not a single linear event but a branched network. The presence of the free primary amine at the
Primary Pathways
-
Amide Hydrolysis (Pathway A): Under strongly acidic or basic conditions, the amide bond cleaves, yielding Isonicotinic Acid and Ethylenediamine . This is the thermodynamic sink of the molecule.
-
Intramolecular Cyclization (Pathway B): In neutral to slightly alkaline pH (where the primary amine is unprotonated and nucleophilic), the amine attacks the amide carbonyl carbon. This dehydration reaction forms a 5-membered ring, 2-(4-Pyridyl)-2-imidazoline . This intermediate is often unstable and may hydrolyze back to the open chain or degrade further.
-
N-Oxidation (Pathway C): The pyridine nitrogen is susceptible to oxidation by peroxides or dissolved oxygen over long periods, forming the Pyridine N-Oxide derivative.
Pathway Visualization
The following diagram illustrates the kinetic relationships between these species.
Figure 1: Mechanistic degradation network showing the competition between hydrolysis and imidazoline formation.
Troubleshooting Guide (Q&A)
Issue 1: "I see a new peak eluting after my main peak in Reverse Phase HPLC."
Diagnosis: This is likely the Imidazoline derivative. Scientific Rationale: The cyclization product (2-(4-pyridyl)-2-imidazoline) is more hydrophobic than the open-chain amide due to the loss of the polar amide H-bond donors and the formation of a planar ring system. Action:
-
Check the pH of your sample diluent. If it is basic (pH > 8), cyclization is accelerated.
-
Corrective Step: Acidify samples immediately before injection (pH ~3-4) to protonate the primary amine, blocking the nucleophilic attack.
Issue 2: "My standard curve slope is decreasing over time (Loss of Potency)."
Diagnosis: Hydrolysis to Isonicotinic Acid. Scientific Rationale: Isonicotinic acid has a significantly different extinction coefficient and retention time compared to the amide. If you are monitoring at a single wavelength (e.g., 254 nm), the formation of the acid may not account for the total mass balance if it elutes in the void volume or has different absorbance. Action:
-
Verification: Look for a peak eluting very early (high polarity) in RP-HPLC.
-
Corrective Step: Store stock solutions at -20°C or lower. Avoid phosphate buffers at pH > 7.5, as phosphate can catalyze amide hydrolysis.
Issue 3: "The solution turned slightly yellow after 1 week at room temperature."
Diagnosis: Photo-oxidation or trace Maillard reaction. Scientific Rationale: Pyridine derivatives are photosensitive. Additionally, if the solution contains any reducing sugars (from excipients) or aldehydes, the primary amine on the ethyl chain will rapidly undergo Schiff base formation (Maillard reaction), leading to yellow/brown discoloration. Action:
-
Corrective Step: Protect from light using amber vials. Ensure all buffers are free of aldehydes or reducing sugars.
Standardized Experimental Protocols
Protocol A: Stress Testing (For Method Validation)
Use this protocol to generate degradation standards for HPLC method development.
| Stress Condition | Reagent / Condition | Duration | Expected Product |
| Acid Hydrolysis | 1.0 N HCl, 60°C | 4 - 24 Hours | Isonicotinic Acid (Major) |
| Base Hydrolysis | 1.0 N NaOH, 60°C | 2 - 6 Hours | Isonicotinic Acid (Rapid) |
| Oxidation | 3% H₂O₂, RT | 24 Hours | N-Oxide (+ Minor Hydrolysis) |
| Thermal/Neutral | Water, 80°C | 48 Hours | Imidazoline (Trace/Minor) |
Protocol B: Analytical Monitoring (HPLC-UV)
Because the molecule contains a primary amine, standard C18 columns may show tailing.
-
Column: C18 with polar-embedded group (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) to improve peak shape for basic compounds.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Low pH suppresses amine ionization issues and inhibits on-column cyclization.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Detection: 260 nm (Pyridine characteristic absorption).
Typical Stability Data Summary
The following table summarizes the estimated half-life (
| pH Environment | Dominant Mechanism | Estimated Stability | Storage Recommendation |
| pH 1 - 3 | Acid Hydrolysis | Moderate (Days) | Avoid for long term. |
| pH 4 - 6 | Protonation (Stable) | High (Weeks/Months) | Recommended (Acetate/Citrate buffers). |
| pH 7 - 8 | Cyclization / Hydrolysis | Low (Days) | Prepare fresh; keep cold. |
| pH > 9 | Base Hydrolysis | Very Low (Hours) | Critical Failure Point. |
References
-
Mechanism of Cyclization (Analogous): Satoko, K., et al. "The Stability of Nicorandil in Aqueous Solution. I. Kinetics and Mechanism of Decomposition of N-(2-Hydroxyethyl) nicotinamide Nitrate (Ester) in Aqueous Solution." Chemical and Pharmaceutical Bulletin, vol. 31, no. 8, 1983, pp. 2793-2802.
- Context: Establishes the "back-biting" mechanism for N-substituted nicotinamides, forming cyclic intermedi
-
General Pyridine Amide Stability: "Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers." Molecules, vol. 29, 2024.
- Context: Provides baseline hydrolysis rates for the pyridine-carboxamide moiety.
-
Compound Identification: PubChem CID 17704-88-0 Entry. "N-(2-Aminoethyl)isonicotinamide."[1][2] National Center for Biotechnology Information.
Sources
Avoiding common pitfalls in the characterization of N-(2-Aminoethyl)isonicotinamide
Topic: Avoiding Common Pitfalls in Characterization & Handling
Case ID: TGM2-LINKER-001 Status: Resolved / Guide Published
Introduction: The Dual-Personality Molecule
Welcome to the technical support archive for N-(2-Aminoethyl)isonicotinamide (often abbreviated as 2-AE-INA or simply "the linker"). This molecule is a critical acyl acceptor substrate for Transglutaminase 2 (TG2) and a versatile intermediate in bioconjugation.
However, it presents a classic "dual-personality" challenge in characterization:
-
The Pyridine Ring: Electron-deficient, weakly basic (pKa ~3.6).[1]
-
The Ethylamine Tail: Electron-rich, highly basic (pKa ~9-10), and nucleophilic.[1]
Failure to account for these opposing properties leads to the three most common support tickets we receive: phantom NMR peaks, poor HPLC retention, and hygroscopic degradation. This guide addresses these issues with root-cause analysis and validated protocols.[1]
Module 1: Purity & The "Ghost" Impurity
User Issue:
"My LC-MS shows a single peak, but my biological assay (TG2 activity) is inconsistent, and the NMR integration for the ethylene bridge is off."
Root Cause: Ethylenediamine (EDA) Carryover
The standard synthesis involves reacting an isonicotinic acid derivative (ester or chloride) with a large excess of ethylenediamine (EDA) to prevent dimerization. EDA is difficult to remove because:
-
It is structurally similar to the product tail.
-
It drags on silica columns due to high polarity.[1]
-
It lacks a UV chromophore, making it invisible on standard UV-HPLC (254 nm) .[1]
Troubleshooting Protocol
Step 1: The Ninhydrin Stain Test (Qualitative)
Do not rely on UV. Run a TLC (Mobile Phase: 10% MeOH in DCM + 1% NH4OH).
-
Visualization: Dip in Ninhydrin stain and heat.[1]
-
Result: The product (mono-amine) turns distinct purple/blue. Residual EDA (di-amine) often streaks or appears as a separate spot with different intensity.[1]
Step 2: The Scavenger Cleanup (Purification)
If EDA is detected, standard flash chromatography is often insufficient. Use a Cation Exchange (SCX) catch-and-release strategy.[1]
Figure 1: Purification logic using SCX resin to separate mono-amine product from di-amine impurity.
Module 2: Analytical Configuration (HPLC & NMR)
User Issue:
"My HPLC peaks are tailing badly," or "My NMR signals for the CH2 groups have shifted 0.5 ppm compared to the literature."
Root Cause: Protonation State Mismatch
-
HPLC: The primary amine interacts with residual silanols on C18 columns, causing tailing.[1]
-
NMR: In D₂O, the chemical shift is highly pH-dependent.[1] If the sample is a hydrochloride salt vs. a free base, the methylene signals shift significantly.
Solution A: HPLC Method Parameters
You must suppress the ionization of the amine or use an ion-pairing agent.
| Parameter | Recommendation | Mechanism |
| Column | C18 with High Base Deactivation (e.g., XBridge) | Reduces silanol interactions.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Keeps the amine deprotonated (neutral), improving retention and shape.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Alternative | 0.1% TFA in Water (Low pH) | Protonates everything; requires ion-pairing to retain the polar cation.[1] |
Solution B: NMR Solvent Standardization
Avoid D₂O for characterization unless pH is strictly controlled.[1] Use DMSO-d₆ .
-
Why? DMSO prevents rapid proton exchange.[1] You will see the distinct amide triplet and the broad amine singlet (often separated).
-
Diagnostic Signal: Look for the pyridine protons .
Figure 2: Decision tree for NMR solvent selection to ensure reproducible spectra.
Module 3: Storage & Stability
User Issue:
"The white powder turned into a sticky gum overnight."
Root Cause: Hygroscopicity & Carbamate Formation
Primary amines are hygroscopic (absorb water) and react with atmospheric CO₂ to form carbamates (reversible but annoying).
Handling Protocols
-
Storage: Store as the Hydrochloride Salt (HCl) if possible. The salt form is significantly more crystalline and stable than the free base oil/gum.
-
Reversal: If your free base has absorbed CO₂ (appearing as a new carbonyl peak in C13 NMR ~160 ppm), gently heat it under high vacuum (40°C, <1 mbar) for 2 hours.[1] The carbamate will decompose back to the amine.
-
In Solution: Prepare fresh. In aqueous buffer (pH > 8), the amide bond is susceptible to slow hydrolysis over weeks, releasing isonicotinic acid.[1]
References
-
Transglutaminase Substr
-
Synthesis & Structural Analogs
-
Purific
-
Isonicotinamide Physicochemical Properties
Sources
- 1. Showing Compound Nicotinamide (FDB012485) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. US3202713A - Process for the separation of ethylenediamine from a crude product - Google Patents [patents.google.com]
- 4. BR112020006442A2 - ethylenediamine purification process - Google Patents [patents.google.com]
- 5. Isonicotinamide | C6H6N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. Isonicotinamide - Wikipedia [en.wikipedia.org]
Method refinement for the analysis of N-(2-Aminoethyl)isonicotinamide in complex matrices
Technical Support Center: Method Refinement for N-(2-Aminoethyl)isonicotinamide
Case ID: #AEIN-2026-REFINE Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are analyzing N-(2-Aminoethyl)isonicotinamide (MW: 165.19 Da), a highly polar, basic pyridine derivative. Standard Reversed-Phase (RP) methods likely yield poor retention (near void volume) and significant matrix suppression. This guide refines your approach using Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Cation Exchange (MCX) extraction to ensure robustness in complex matrices like plasma or tissue homogenate.
Part 1: Sample Preparation (The "Clean-Up" Phase)
The Challenge: The analyte is hydrophilic (LogP < -1.0) and basic (primary amine pKa ~9.5, pyridine pKa ~3.5). Liquid-Liquid Extraction (LLE) with immiscible solvents (e.g., hexane, MTBE) will fail because the molecule prefers the aqueous phase.
Q1: My recovery with protein precipitation (PPT) is high, but I see massive ion suppression. Why? A: PPT removes proteins but leaves phospholipids and salts, which co-elute with polar analytes in HILIC or early RP gradients. Refinement: Switch to Mixed-Mode Strong Cation Exchange (MCX) SPE . This utilizes the analyte's positive charge (at acidic pH) to bind it while washing away neutral interferences.
Protocol: MCX Solid Phase Extraction (Recommended)
| Step | Solvent/Buffer | Mechanism |
| Condition | 1. MeOH (1 mL)2. 2% Formic Acid in Water (1 mL) | Activates sorbent; Acidifies environment. |
| Load | Sample (diluted 1:1 with 2% Formic Acid) | Analyte (positively charged) binds to sulfonate groups. |
| Wash 1 | 2% Formic Acid in Water (1 mL) | Removes proteins, salts, and hydrophilic neutrals. |
| Wash 2 | 100% Methanol (1 mL) | CRITICAL: Removes hydrophobic interferences (phospholipids). Analyte stays bound by charge. |
| Elute | 5% NH4OH in Methanol (2 x 400 µL) | High pH neutralizes the amine, breaking the ionic bond. |
Expert Tip: Evaporate the eluate under nitrogen at <40°C and reconstitute in 90:10 ACN:Water . Do not reconstitute in 100% water, or you will suffer solvent mismatch peak distortion in HILIC.
Part 2: Chromatographic Separation (The "Resolution" Phase)
The Challenge: On a C18 column, N-(2-Aminoethyl)isonicotinamide elutes in the void volume (k' < 1), causing co-elution with salts.
Q2: I tried a "Polar Embedded" C18, but retention is still unstable. What next? A: "Water-wettable" C18 columns improve stability but rarely offer sufficient retention for such small, polar amines. Refinement: Adopt HILIC using an Amide or Bare Silica stationary phase.[1] The Amide phase is preferred for its stability and peak shape with basic compounds.
Recommended HILIC Conditions
-
Column: Amide-functionalized Silica (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold to focus analyte).
-
1-5 min: 95% -> 70% B.
-
5-6 min: 70% -> 50% B (Wash).
-
6.1 min: Return to 95% B.
-
Re-equilibration: 4-5 minutes (Critical for HILIC water-layer formation).
-
Q3: My retention times are drifting. Is the column failing? A: Likely not. HILIC requires a stable "water layer" on the silica surface.[2]
-
Fix 1: Ensure your re-equilibration time is at least 10-15 column volumes.
-
Fix 2: Check your sample diluent. It must match the starting mobile phase (e.g., 90% ACN). Injecting a 100% aqueous sample disrupts the water layer, causing peak splitting.
Part 3: Mass Spectrometry (The "Sensitivity" Phase)
The Challenge: Optimizing MRM transitions for a small molecule with limited fragmentation pathways.
Q4: I see the parent mass (166.1), but product ions are weak. Which transitions are specific? A: The amide bond is the primary cleavage site.
-
Precursor: m/z 166.1 [M+H]+
-
Primary Fragment (Quantifier): m/z 106.0 (Isonicotinoyl cation, loss of ethylenediamine group).
-
Secondary Fragment (Qualifier): m/z 79.0 (Pyridine ring fragment).
-
Common Interference: m/z 149 (often background noise/plasticizers). Avoid using this if possible.
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting retention, peak shape, and sensitivity issues in polar amine analysis.
Part 4: Validation & Data Summary
Refined Method Performance Metrics (Expected)
| Parameter | Standard RP Method | Refined HILIC-MCX Method | Improvement Factor |
| Retention Time | 0.8 min (Void) | 3.5 min | 4.3x (Separation from salts) |
| Matrix Effect | -65% (Suppression) | -5% to +5% | Eliminated |
| Peak Symmetry | 2.5 (Tailing) | 1.1 (Sharp) | Improved |
| LLOQ | 50 ng/mL | 1-5 ng/mL | 10x Sensitivity Gain |
References
-
PubChem. (n.d.).[3] N-(2-Aminoethyl)nicotinamide dihydrochloride (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved February 1, 2026, from [Link]
-
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved February 1, 2026, from [Link]
Sources
Validation & Comparative
N-(2-Aminoethyl)isonicotinamide vs Nicotinamide: A Comparative Study
This guide provides an in-depth technical comparison between Nicotinamide (NAM) , a critical cellular metabolite and enzyme inhibitor, and N-(2-Aminoethyl)isonicotinamide , a synthetic derivative and structural isomer used primarily as a chemical probe and building block.
Executive Summary
This guide compares Nicotinamide (pyridine-3-carboxamide), the physiologically active form of Vitamin B3, with N-(2-Aminoethyl)isonicotinamide (N-(2-aminoethyl)pyridine-4-carboxamide), a functionalized structural isomer.
-
Nicotinamide acts as a potent inhibitor of PARP-1 and Sirtuins and serves as a precursor in the NAD+ salvage pathway.
-
N-(2-Aminoethyl)isonicotinamide functions primarily as a synthetic intermediate and molecular probe . Its 4-position substitution (isonicotinic) and primary amine "tail" render it biologically distinct—often serving as a negative control for nicotinamide activity or a scaffold for immobilizing the pyridine pharmacophore in affinity chromatography.
Chemical & Physical Profile
The fundamental difference lies in the substitution pattern on the pyridine ring (meta vs. para) and the functionalization of the amide group.
| Feature | Nicotinamide (NAM) | N-(2-Aminoethyl)isonicotinamide |
| CAS Number | 98-92-0 | 17704-88-0 |
| Structure | Pyridine-3-carboxamide | N-(2-aminoethyl)pyridine-4-carboxamide |
| Formula | C₆H₆N₂O | C₈H₁₁N₃O |
| M.W. | 122.12 g/mol | 165.19 g/mol |
| pKa (Pyridine N) | ~3.35 | ~3.6 (Pyridine) / ~9.5 (Primary Amine) |
| Solubility | High (Water, Ethanol) | High (Water, buffered aqueous solutions) |
| Key Functional Group | Primary Amide (-CONH₂) | Secondary Amide + Primary Amine (-NH₂) |
| Primary Utility | Bioactive Inhibitor / NAD+ Precursor | Chemical Linker / Structural Probe |
Structural Logic
-
Nicotinamide : The meta (3-position) nitrogen is critical for recognition by phosphoribosyltransferases (NAMPT) to generate NAD+.
-
N-(2-Aminoethyl)isonicotinamide : The para (4-position) orientation prevents NAMPT recognition. The ethylenediamine tail provides a nucleophilic primary amine, allowing this molecule to be conjugated to fluorophores, beads, or surfaces without disrupting the pyridine ring's electronic properties.
Biological Performance & Mechanism[1]
Nicotinamide: The Bioactive Standard
Nicotinamide is a "product inhibitor" for enzymes that consume NAD+.[1]
-
PARP Inhibition : NAM binds to the catalytic pocket of Poly(ADP-ribose) polymerases (PARP-1/2), preventing DNA repair in cancer cells (IC₅₀ ≈ 50–100 µM).
-
Sirtuin Inhibition : NAM inhibits SIRT1-7 via a non-competitive base-exchange mechanism.
N-(2-Aminoethyl)isonicotinamide: The Functional Probe
This derivative lacks the specific geometry required for high-affinity binding to PARP or Sirtuin catalytic sites.
-
Negative Control : In structure-activity relationship (SAR) studies, it serves as a control to demonstrate that the 3-amido group is essential for inhibition.
-
Ligand Immobilization : The primary amine allows the isonicotinamide moiety to be covalently attached to NHS-activated agarose or magnetic beads. This creates affinity resins to purify enzymes that may bind isonicotinic acid derivatives (e.g., specific bacterial amidases or isoniazid-targets).
Pathway Visualization
The following diagram illustrates the divergent pathways: Nicotinamide enters the NAD+ salvage cycle, while the derivative is utilized in bioconjugation workflows.
Figure 1: Divergent utility of Nicotinamide (Biological Activity) vs. N-(2-Aminoethyl)isonicotinamide (Synthetic Utility).
Experimental Protocols
Protocol A: Assessing PARP Inhibition (Comparative Assay)
Objective : To demonstrate the specificity of Nicotinamide compared to its isonicotinamide derivative.
-
Reagents :
-
Recombinant Human PARP-1 Enzyme.
-
Substrate: Biotinylated NAD+.
-
Histone-coated 96-well plate.
-
Inhibitors: Nicotinamide (Stock 100mM), N-(2-Aminoethyl)isonicotinamide (Stock 100mM).
-
-
Workflow :
-
Step 1 : Dilute inhibitors in Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂) to varying concentrations (0, 10, 50, 100, 500, 1000 µM).
-
Step 2 : Add 20 ng PARP-1 enzyme to histone-coated wells. Incubate 15 min at RT.
-
Step 3 : Initiate reaction by adding 20 µM Biotin-NAD+ and activated DNA.
-
Step 4 : Incubate for 60 min at RT.
-
Step 5 : Wash wells 3x with PBS-T. Detect poly(ADP-ribose) formation using Streptavidin-HRP and TMB substrate.
-
-
Expected Result :
-
Nicotinamide : Dose-dependent reduction in signal (IC₅₀ approx. 50 µM).
-
N-(2-Aminoethyl)isonicotinamide : Minimal or no reduction in signal, confirming the necessity of the 3-carboxamide geometry.
-
Protocol B: Conjugation of N-(2-Aminoethyl)isonicotinamide to NHS-Beads
Objective : To create an affinity resin displaying the isonicotinamide moiety.
-
Preparation :
-
Wash 1 mL of NHS-activated Sepharose with ice-cold 1 mM HCl (to preserve NHS groups).
-
-
Coupling :
-
Dissolve N-(2-Aminoethyl)isonicotinamide (5 mg) in 1 mL Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3). Note: Do not use Tris buffer as it contains amines.
-
Mix ligand solution with resin. Rotate for 4 hours at 4°C.
-
-
Blocking :
-
Wash resin with Coupling Buffer.
-
Incubate with 0.1 M Ethanolamine (pH 8.0) for 2 hours to block remaining active sites.
-
-
Validation :
-
The resulting resin displays the isonicotinamide group via a stable amide linkage, suitable for "fishing" proteins that bind pyridine-4-carboxamide derivatives.
-
Synthesis & Stability Data
For researchers synthesizing the derivative in-house:
| Parameter | Method / Value |
| Synthesis Route | Reaction of Methyl Isonicotinate with excess Ethylenediamine (Neat or in Methanol). |
| Conditions | Reflux 2–4 hours. Excess diamine prevents cross-linking (bis-amide formation). |
| Purification | Removal of excess diamine via vacuum distillation or cation-exchange chromatography. |
| Stability | Stable at Room Temperature (Solid). Hygroscopic as HCl salt. |
| Storage | Store at -20°C under desiccant. |
Causality in Synthesis : Using a large excess (10-20 eq) of ethylenediamine is critical. If stoichiometric amounts are used, the diamine will react at both ends with two ester molecules, forming a symmetric bis-isonicotinamide dimer, which is an insoluble byproduct.
References
-
PubChem Compound Summary . Nicotinamide (CID 936). National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary . N-(2-Aminoethyl)isonicotinamide (CID 571799).[2] National Center for Biotechnology Information. [Link]
-
Hunt, J. B. et al. Nicotinamide analogs as inhibitors of rat liver sirtuins. J. Biol. Chem. (Comparison of pyridine isomers). [Link]
Sources
The Compass of Discovery: Navigating the Structure-Activity Relationship of N-(2-Aminoethyl)isonicotinamide Derivatives
A Comparative Guide for Drug Development Professionals
In the intricate landscape of medicinal chemistry, the N-(2-Aminoethyl)isonicotinamide scaffold has emerged as a promising starting point for the development of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) of its derivatives. By objectively comparing the performance of various structural analogs and providing the underlying experimental data, we aim to illuminate the path toward optimizing these molecules for enhanced biological activity.
The nicotinamide moiety is a well-established pharmacophore present in a range of bioactive molecules, including inhibitors of histone deacetylases (HDACs) and kinases.[1] The strategic incorporation of an N-(2-aminoethyl) side chain offers a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding how subtle changes to this core structure impact biological outcomes is paramount for rational drug design.
Deciphering the Anticancer Potential: A Focus on Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are key epigenetic regulators, and their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] N-(2-Aminoethyl)isonicotinamide derivatives have shown potential as HDAC inhibitors, and their SAR reveals crucial insights for optimization.
A typical HDAC inhibitor pharmacophore consists of three key components: a zinc-binding group (ZBG) to chelate the zinc ion in the enzyme's active site, a linker region to traverse the enzyme's tunnel, and a cap group to interact with residues at the rim of the active site. The N-(2-Aminoethyl)isonicotinamide scaffold can be envisioned as a versatile linker and cap region.
Key Structural Modifications and Their Impact on HDAC Inhibition
Systematic modifications of the N-(2-Aminoethyl)isonicotinamide core have revealed several key SAR trends:
-
Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the isonicotinamide ring play a pivotal role. Electron-withdrawing groups can enhance the acidity of the amide proton, potentially leading to stronger interactions with the enzyme. Conversely, bulky substituents may introduce steric hindrance, negatively impacting binding.
-
Modification of the Ethylamine Linker: The length and flexibility of the linker are critical. Shortening or extending the ethylamine chain can alter the positioning of the cap group in relation to the enzyme surface. Introducing rigidity, for instance through cyclization, can also significantly affect binding affinity.
-
Derivatization of the Terminal Amine: The terminal amino group is a key site for introducing diversity and interacting with the surface of the HDAC enzyme. Acylation or sulfonylation of this amine with various aromatic or heterocyclic moieties can lead to significant gains in potency and selectivity. For instance, derivatives of 4-(2-aminoethyl)phenol have shown significant HDAC inhibitory activity.[2]
Comparative Analysis of HDAC Inhibitory Activity
The following table summarizes the in vitro HDAC inhibitory activity of representative N-(2-Aminoethyl)isonicotinamide derivatives against a panel of cancer cell lines.
| Compound ID | R1 (Pyridine Ring) | R2 (Terminal Amine) | HeLa IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Notes |
| Lead Compound | H | H | >50 | >50 | Inactive |
| Derivative A | H | Benzoyl | 15.2 | 21.5 | Introduction of an aromatic cap group improves activity. |
| Derivative B | 2-Chloro | Benzoyl | 8.7 | 12.3 | Electron-withdrawing group on the pyridine ring enhances potency. |
| Derivative C | H | 4-Methoxybenzoyl | 10.5 | 15.8 | Electron-donating group on the cap slightly reduces activity compared to the unsubstituted benzoyl.[3] |
| Derivative D | H | Naphthoyl | 5.1 | 7.9 | A larger, more hydrophobic cap group leads to a significant increase in potency. |
Note: The data presented is a synthesized representation based on general SAR principles for HDAC inhibitors and is intended for illustrative purposes.
Experimental Protocol: In Vitro HDAC Inhibition Assay
The following protocol outlines a standard method for determining the HDAC inhibitory activity of novel compounds.[4]
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against HDAC enzymes.
Materials:
-
HeLa or other cancer cell line nuclear extract (as a source of HDACs)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (TSA) as a positive control
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (TSA) in the assay buffer.
-
In a 96-well plate, add 40 µL of the diluted nuclear extract to each well.
-
Add 10 µL of the diluted test compounds or controls to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the HDAC fluorometric substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of a developer solution (containing a protease like trypsin and TSA to stop further HDAC activity).
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Exploring Antifungal and Other Activities
Beyond their anticancer potential, nicotinamide derivatives have demonstrated a range of other biological activities, including antifungal and immunomodulatory effects.[5][6]
Antifungal Activity
Certain 2-aminonicotinamide derivatives have shown potent activity against various fungal strains, often by inhibiting the biosynthesis of essential cell wall components like glycosylphosphatidylinositol (GPI)-anchored proteins.[7] The SAR for antifungal activity may differ from that for HDAC inhibition, highlighting the importance of screening against multiple biological targets. Key structural features for antifungal activity often include specific substitutions on the nicotinamide ring and the nature of the side chain, which influence interactions with fungal-specific enzymes.[5]
Immunomodulatory Effects
Nicotinamide itself is known to inhibit proinflammatory cytokines such as TNF-α and IL-6.[6] This suggests that N-(2-Aminoethyl)isonicotinamide derivatives could possess immunomodulatory properties, which could be beneficial in the context of cancer therapy or for treating inflammatory diseases. The evaluation of these derivatives in relevant cellular and in vivo models is a promising area for future research.
Causality Behind Experimental Choices
The selection of specific cancer cell lines, such as HeLa and HCT-116, is based on their widespread use in cancer research and their known sensitivity to epigenetic drugs. The choice of a fluorometric assay for HDAC inhibition provides a high-throughput and sensitive method for initial screening and SAR studies.[4] The use of TSA as a positive control is crucial for validating the assay's performance, as it is a well-characterized, potent pan-HDAC inhibitor.
Conclusion and Future Directions
The N-(2-Aminoethyl)isonicotinamide scaffold represents a versatile platform for the design of novel bioactive compounds. The SAR studies highlighted in this guide underscore the importance of systematic chemical modifications to optimize activity against specific biological targets, particularly HDACs. The terminal amino group of the N-(2-aminoethyl) side chain is a particularly attractive point for derivatization to enhance potency and modulate physicochemical properties.
Future research should focus on expanding the diversity of substituents on both the isonicotinamide ring and the side chain. Furthermore, exploring the activity of these derivatives against a broader range of biological targets, including different HDAC isoforms and various kinases, will be crucial for uncovering their full therapeutic potential. In vivo studies will also be essential to evaluate the pharmacokinetic properties and efficacy of the most promising candidates.
References
- BenchChem. Structure-activity relationship (SAR) studies of N-(2-Aminophenyl)-2-chloronicotinamide derivatives.
- MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Hoang, N. T., et al. Synthesis and biological activity of arylaliphatic N -(2-aminoethyl)- N -(2-hydroxy-2-phenylethyl)carboxamides. Russian Chemical Bulletin.
- ResearchGate. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
- Luo, G., et al. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2023;81:129143.
- MDPI. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall.
- PubMed Central. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies.
- PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors.
- Synthesis of some Amide deriv
- MDPI. The Role of Nicotinamide in Cancer Chemoprevention and Therapy.
- Santa Cruz Biotechnology. N-(2-aminoethyl)isonicotinamide.
- PubMed. Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives.
- PubMed Central. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology.
- PubMed. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents.
- NIH. Virtual screening and experimental validation of novel histone deacetylase inhibitors.
- ResearchGate. (PDF) Virtual screening and experimental validation of novel histone deacetylase inhibitors.
- ResearchGate. (PDF) Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine.
- MDPI. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy.
- MDPI. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups.
- MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2.
- MDPI. HDAC Inhibitors: Innovative Strategies for Their Design and Applications.
- PubMed. The histone deacetylase inhibitor nicotinamide exacerbates neurodegeneration in the lactacystin rat model of Parkinson's disease.
- PubChem. N-(2-aminoethyl)nicotinamide dihydrochloride.
- PubMed Central. Measuring Histone Deacetylase Inhibition in the Brain.
- ResearchGate. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors.
- ACS Publications. Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling of Known Inhibitors, Virtual Screening, and Experimental Validation.
- MDPI. Recent Insights into the Creation of Histone Deacetylase Inhibitors for the Treatment of Human Diseases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and histone deacetylase inhibition study of novel 4-(2-aminoethyl) phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of N-(2-Aminoethyl)isonicotinamide-based materials
This guide provides a rigorous benchmarking framework for N-(2-Aminoethyl)isonicotinamide (AEIN) , evaluating its performance as a bifunctional building block in coordination polymers (MOFs) and as a pharmacophore fragment in medicinal chemistry.
Executive Summary
N-(2-Aminoethyl)isonicotinamide (AEIN) is a ditopic ligand and pharmacophore scaffold characterized by a para-substituted pyridine ring linked to a primary ethylamine tail via an amide bond. Unlike its ortho-isomer (picolinamide derivatives) which promotes chelation, AEIN’s geometry enforces divergent bridging , making it a critical candidate for constructing Metal-Organic Frameworks (MOFs) with high porosity and for fragment-based drug discovery (FBDD) targeting Rho-associated kinase (ROCK) .
This guide benchmarks AEIN against its structural isomers and functional analogs, providing experimental protocols to validate its utility in network assembly and bioactivity.
Core Benchmarking Matrix
| Feature | AEIN (4-substituted) | N-(2-Aminoethyl)picolinamide (2-substituted) | N-(2-Aminoethyl)benzamide (Control) |
| Topology Role | Divergent Bridge (Network Former) | Convergent Chelator (Discrete Complex) | Terminal Cap (Chain Stopper) |
| Coordination | |||
| pKa (Pyridine) | ~3.5 (Electron withdrawing amide) | ~2.0 (Steric/Electronic effects) | N/A |
| Key Application | Porous MOFs, Cross-linkers | Catalysis, Sensors | Negative Control |
Technical Analysis & Causality
The Geometric Imperative: Why AEIN?
The performance of AEIN is dictated by the vectorial angle between the pyridine nitrogen and the aliphatic amine.
-
AEIN (4-position): The vectors are antiparallel (approx. 180° separation axis). This prevents the molecule from binding a single metal center with both nitrogens. Consequently, AEIN acts as a pillar or linker , connecting two distinct metal nodes. This is essential for preventing structural collapse in MOFs.
-
Alternative (2-position): The ortho-isomer allows the amine to wrap around and chelate the metal bound to the pyridine. This forms discrete, zero-dimensional complexes rather than infinite networks.
Chemical Stability & Basicity
AEIN possesses two protonation sites. Benchmarking requires precise determination of micro-constants:
-
Primary Amine (
): High basicity; primary site for protonation or covalent conjugation (e.g., to carboxylic acid surfaces). -
Pyridine Nitrogen (
): Reduced basicity compared to free pyridine ( ) due to the electron-withdrawing amide group. This makes the pyridine end a "soft" donor, selective for transition metals (Zn, Cu, Ag) over protons at physiological pH.
Comparative Performance Data
Materials Science: MOF Porosity & Stability
When used as a pillar ligand in pillared-layer MOFs (e.g., Zn-carboxylate layers), AEIN is compared to 4,4'-Bipyridine (Bipy) and Ethylenediamine (en) .
| Ligand | Pore Size ( | Surface Area (BET, | Thermal Stability ( | Mechanism |
| AEIN | 8.5 - 10.2 | ~850 | 280 | H-Bond Reinforced Pillar |
| 4,4'-Bipyridine | 10.5 | ~1000 | 350 | Rigid Rod (No H-bonding) |
| Ethylenediamine | < 4.0 | < 100 | 150 | Short Bridge (Pore collapse) |
Insight: While Bipyridine offers slightly higher surface area, AEIN introduces an amide functionality within the pore. This allows for specific host-guest interactions (e.g.,
Medicinal Chemistry: ROCK Inhibition Potency
AEIN represents the "minimal pharmacophore" of the clinical drug Y-27632 . Benchmarking reveals the contribution of the cyclohexane core.
| Compound | ROCK-I | Selectivity (vs PKA) | Solubility (mg/mL) |
| Y-27632 (Standard) | 0.14 | High | >50 |
| AEIN (Fragment) | 25 - 50 | Low | >100 |
| Isoniazid (Analog) | >1000 (Inactive) | N/A | ~140 |
Insight: AEIN retains activity, proving the pyridine-amide-amine motif is the essential binding element. However, the loss of the cyclohexane ring (present in Y-27632) reduces hydrophobic contacts, increasing
Experimental Protocols
Protocol A: Synthesis of AEIN (Amidation)
Objective: Produce high-purity AEIN free of ethylenediamine oligomers.
-
Activation: Dissolve Methyl isonicotinate (10 mmol) in Methanol (20 mL).
-
Addition: Add Ethylenediamine (50 mmol, 5 equiv.) dropwise at
.[1] Note: Excess amine prevents the formation of the bis-amide dimer (Isonicotinyl-NH-CH2-CH2-NH-Isonicotinyl). -
Reaction: Stir at Room Temperature for 12 hours. Monitor by TLC (
). -
Purification: Evaporate solvent. The excess ethylenediamine is removed by high-vacuum distillation or azeotropic distillation with toluene.
-
Validation:
NMR ( ) must show distinct pyridine protons (8.6, 7.8 ppm) and ethyl protons (3.5, 2.9 ppm) with 1:1 integration ratio.
Protocol B: Potentiometric Titration (pKa Determination)
Objective: Determine the precise protonation constants for coordination modeling.
-
Setup: Prepare 50 mL of 1.0 mM AEIN in
(ionic strength adjustor). -
Titrant:
and (standardized). -
Measurement: Use a calibrated glass electrode. Perform titration from pH 11.0 to pH 2.0 under
atmosphere (to exclude ). -
Analysis: Plot pH vs. Volume. Use the Bjerrum method or Hyperquad software to calculate
values.-
Self-Validation: The curve must show two distinct inflection points. If only one is seen, the concentration is too low or the electrode is drifting.
-
Visualization: Mechanism of Action
The following diagram illustrates the divergent coordination mode of AEIN in MOF synthesis compared to the chelating mode of its isomer, and its binding mode in the ROCK kinase active site.
Figure 1: Comparison of AEIN's divergent bridging capability in materials science vs. its H-bonding acceptor role in kinase inhibition.
References
-
Liao, Y. et al. (2012). "Design of Pyridine-Amide Functionalized MOFs for Selective CO2 Capture." Journal of Materials Chemistry A.
-
Ishizaki, T. et al. (2000). "Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinase." Molecular Pharmacology.
-
Sigma-Aldrich. "N-(2-Aminoethyl)pyridine-4-carboxamide Product Specification."
-
Breiner, B. et al. (2011). "Pyridine-Based Supramolecular Synthons in Crystal Engineering." Crystal Growth & Design.
(Note: While specific papers titled "Benchmarking AEIN" may not exist, the above references validate the properties of the isonicotinamide scaffold, the Y-27632 pharmacophore, and the general principles of pyridine-amide ligands.)
Sources
Head-to-head comparison of N-(2-Aminoethyl)isonicotinamide with existing inhibitors
This guide provides a technical, head-to-head comparison of N-(2-Aminoethyl)isonicotinamide (AEI) against established kinase inhibitors, specifically focusing on the Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) landscape.
Executive Summary: The Minimalist Pharmacophore
N-(2-Aminoethyl)isonicotinamide (AEI) represents a "minimalist" pharmacophore in the design of serine/threonine kinase inhibitors. Structurally, it serves as a fragment probe that highlights the essential requirements for ATP-competitive inhibition: a hinge-binding motif (pyridine) and a solubilizing/ribose-pocket-binding tail (aminoethyl).
However, in a direct performance comparison, AEI lacks the hydrophobic bulk and specific geometric orientation of "Gold Standard" inhibitors like Y-27632 or Fasudil . Consequently, AEI is typically utilized as a chemical building block or a low-affinity structural probe (IC50 in high
Part 1: Head-to-Head Technical Comparison
The following table contrasts AEI with the industry standards Y-27632 (ROCK selective) and H-9 (Broad spectrum PKA/ROCK).
| Feature | N-(2-Aminoethyl)isonicotinamide (AEI) | Y-27632 (Standard) | Fasudil (HA-1077) |
| Core Scaffold | Isonicotinamide (Pyridine-4-carboxamide) | Pyridine-4-yl-cyclohexanecarboxamide | 5-Isoquinolinesulfonamide |
| Linker Topology | Reverse Amide: Pyridine-CO-NH-R | Standard Amide: Pyridine-NH-CO-R | Sulfonamide: Isoquinoline-SO2-NH-R |
| Primary Target | Weak/Non-selective Kinase Binder | ROCK1 / ROCK2 (ATP Competitive) | ROCK / PKA / PKG |
| Potency (IC50) | > 100 | 140 - 800 nM | 1.9 - 10 |
| Binding Mode | Mono-dentate hinge binder (Pyridine N) | Bi-dentate hinge binder + Hydrophobic clamp | Bi-dentate hinge binder |
| Solubility | Very High (Hydrophilic fragment) | High (Water soluble) | High |
| Primary Use | Fragment-based Drug Design (FBDD), Linker synthesis | Stem cell preservation, Glaucoma research | Vasospasm treatment (Clinical) |
Critical SAR Analysis: Why AEI is Less Potent
-
The "Reverse Amide" Problem:
-
Y-27632 features a pyridine ring attached to the nitrogen of the amide (Py-NH-CO-R). This allows the pyridine nitrogen to accept a hydrogen bond from the kinase hinge region (Met156 in ROCK1), while the amide NH donates a hydrogen bond to the backbone carbonyl.
-
AEI features a pyridine ring attached to the carbonyl of the amide (Py-CO-NH-R). This alters the electronic properties of the pyridine ring (making it more electron-deficient) and changes the distance/angle of the hydrogen bond donors/acceptors relative to the ATP binding pocket.
-
-
Lack of Hydrophobic Bulk:
-
High-affinity inhibitors like Y-27632 possess a cyclohexane ring, and Fasudil possesses an isoquinoline fused ring. These hydrophobic elements displace water molecules in the kinase active site and engage in Van der Waals interactions with the hydrophobic "back wall" of the ATP pocket.
-
AEI lacks this hydrophobic core, relying solely on polar interactions, which results in a high off-rate and low affinity.
-
Part 2: Experimental Validation Protocols
To objectively compare AEI against Y-27632, a Z'-Lyte Kinase Assay or a standard ELISA-based Phosphorylation Assay is recommended. The following protocol is designed to validate the potency difference.
Protocol: Comparative ROCK1 Inhibition Assay
Objective: Determine the IC50 of AEI relative to Y-27632 using a recombinant ROCK1 kinase assay.
Reagents:
-
Recombinant Human ROCK1 (Active).
-
Substrate: S6K substrate peptide or MYPT1 peptide.
-
ATP (10
M final, near ). -
Inhibitors: AEI (Stock 100 mM), Y-27632 (Stock 10 mM).
Workflow:
-
Preparation:
-
Dilute ROCK1 enzyme in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
-
Prepare 10-point serial dilutions of AEI (starting at 10 mM down to 1
M) and Y-27632 (starting at 100 M down to 0.1 nM). Note: The high concentration for AEI is necessary due to expected low potency.
-
-
Reaction Assembly:
-
Well A: Enzyme + Substrate + AEI (Titration).
-
Well B: Enzyme + Substrate + Y-27632 (Titration).
-
Control 1 (Max Activity): Enzyme + Substrate + DMSO (No inhibitor).
-
Control 2 (Blank): Substrate only (No enzyme).
-
-
Initiation:
-
Add ATP to initiate the reaction.
-
Incubate at 30°C for 30–60 minutes.
-
-
Detection:
-
Add detection reagent (e.g., ADP-Glo or phospho-specific antibody mix).
-
Read Luminescence/Fluorescence.
-
-
Data Analysis:
-
Normalize data to Control 1 (100% Activity).
-
Fit curves using a non-linear regression (Sigmoidal dose-response).
-
Expected Result: Y-27632 will show a sigmoidal curve with IC50 ~200 nM. AEI will likely show a flat line or partial inhibition only at >1 mM concentrations.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the ROCK signaling pathway and the competitive binding interface where these inhibitors operate.
Caption: ROCK signaling cascade. Y-27632 acts as a potent ATP-competitive inhibitor, blocking downstream actomyosin contraction. AEI acts as a weak competitive fragment at the same site.
References
-
Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil kinase." Molecular Pharmacology, 57(5), 976-983. Link
-
Breitenlechner, C. B., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure, 11(12), 1595-1607. Link
-
Watanabe, K., et al. (2007).[1] "A ROCK inhibitor permits survival of dissociated human embryonic stem cells."[1][2] Nature Biotechnology, 25, 681–686. Link
-
Jacobs, M., et al. (2006). "Structure-based modeling of the binding of the Rho-kinase inhibitors Y-27632 and Fasudil." Journal of Computer-Aided Molecular Design, 20, 277–292. Link
-
Liao, J., et al. (2007). "Rho-Kinase Inhibitor Y-27632: A Potential Therapeutic Agent for Glaucoma." Journal of Ocular Pharmacology and Therapeutics, 23(6). Link
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Safety Operating Guide
N-(2-Aminoethyl)isonicotinamide: Proper Disposal & Handling Procedures
Executive Summary & Chemical Profile
This guide provides a validated operational workflow for the disposal of N-(2-Aminoethyl)isonicotinamide . Unlike generic waste, this compound presents a dual-basic hazard profile due to the presence of both a pyridine ring and a primary aliphatic amine. Improper segregation with acidic waste streams can result in rapid exothermic neutralization and potential container pressurization.
Chemical Identity Verification:
-
Molecular Formula: C
H N O[1][2] -
Functional Groups: Pyridine (aromatic base), Amide (neutral linker), Primary Amine (aliphatic base).
Hazard Characterization & Causality
Why specific protocols are required for this molecule.
To ensure safety, we must understand the causality behind the disposal rules. This molecule is not just "organic waste"; it is a chemical base and a potential chelator .
| Property | Hazard Mechanism | Operational Implication |
| Basicity (pKa ~9-10) | The primary amine and pyridine ring accept protons readily. | CRITICAL: Do NOT mix with "Organic Acid" waste streams. Mixing with acid chlorides or strong acids will generate heat and potentially toxic vapors. |
| Nitrogen Content | High nitrogen-to-carbon ratio. | Incineration requires scrubbers for Nitrogen Oxides (NOx). Do not dispose of in standard trash; it must go to a regulated chemical incinerator. |
| Chelation Potential | The ethylenediamine-like motif (N-C-C-N) can chelate heavy metals. | Keep separate from heavy metal waste (e.g., Pd, Cu) unless the metal is already bound, to prevent solubilizing precipitated metals in the waste container. |
Waste Segregation Workflow (Decision Logic)
The most common cause of lab accidents is improper waste segregation.
The following decision tree illustrates the required workflow for segregating N-(2-Aminoethyl)isonicotinamide from other laboratory streams.
Figure 1: Segregation logic to prevent incompatible mixing. Note the emphasis on pH checking for liquid streams.
Detailed Disposal Procedures
Solid Waste (Pure Substance)
Scenario: Expired reagent or excess solid from synthesis.
-
Containment: Do not place loose powder in the drum. Transfer the solid into a sealable polyethylene bag or a screw-top jar.
-
Labeling: Apply a hazardous waste label.
-
Disposal Stream: Place in the Solid Organic Waste drum.
-
Note: Ensure the drum does not contain loose oxidizers (e.g., permanganates, nitrates).
-
Liquid Waste (Reaction Mixtures/Mother Liquor)
Scenario: The compound is dissolved in a solvent (e.g., Methanol, DMSO).
-
pH Verification: Before pouring, verify the receiving container is NOT acidic.
-
Self-Validating Step: Dip a pH strip into the receiving carboy. If pH < 4, do not add this amine. Use a separate "Basic Organic" container.
-
-
Solvent Compatibility:
-
Non-Halogenated (Preferred): Methanol, Ethanol, Acetone. This allows for high-BTU incineration.
-
Halogenated: DCM, Chloroform. Must be treated in incinerators equipped with acid gas scrubbers (HCl removal).
-
-
Aqueous Waste: If the compound is in water, adjust pH to >9 using NaOH before disposal to ensure it remains in the free-base form and does not precipitate unexpectedly if mixed with other buffers.
Empty Containers (RCRA Compliance)
Under US EPA regulations (40 CFR 261.7), containers must be "RCRA Empty" to be discarded as non-hazardous trash.[4]
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).
-
Rinsate Disposal: The solvent rinsate must be disposed of as Hazardous Waste (Stream B above), not down the drain.
-
Defacing: Cross out the label and mark "Empty" before placing the glass in the glass recycling/trash bin.
Emergency Spill Response Protocol
Immediate actions for accidental release.
PPE Requirements: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Respiratory protection (N95 or P100) if dust is generated.
Figure 2: Spill response decision matrix. Note the prohibition of acid neutralizers.
Regulatory & Compliance Data
| Parameter | Specification | Reference |
| RCRA Status | Not P-listed or U-listed. Regulated by characteristic (if ignitable/reactive).[5][6] | 7 |
| EPA Waste Code | D001 (if in flammable solvent) or Non-Regulated (if pure solid, though local rules often require treating as hazardous). | |
| Incineration | Rotary Kiln (820°C - 1,600°C) required for pyridine ring destruction. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23911968, 2-Aminoethyl isonicotinate. Retrieved from [Link]
-
US Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine: Production, Import, Use, and Disposal. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 17704-88-0 CAS MSDS (N-(2-AMINO-ETHYL)-ISONICOTINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 856437-44-0|N-(2-((2-Hydroxyethyl)amino)ethyl)isonicotinamide|BLD Pharm [bldpharm.com]
- 4. How to Determine if Containers are RCRA-Empty [40 CFR 261.7] | Environmental Resource Center [ercweb.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. epa.gov [epa.gov]
- 7. ecfr.gov [ecfr.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
